molecular formula C25H48N2O5Si B12418627 UK-101

UK-101

Cat. No.: B12418627
M. Wt: 484.7 g/mol
InChI Key: OHYPIFPQEYUPDQ-RLSLOFABSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UK-101 is a useful research compound. Its molecular formula is C25H48N2O5Si and its molecular weight is 484.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H48N2O5Si

Molecular Weight

484.7 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide

InChI

InChI=1S/C25H48N2O5Si/c1-10-11-12-13-14-21(28)26-19(4)23(30)27-20(15-18(2)3)22(29)25(16-31-25)17-32-33(8,9)24(5,6)7/h18-20H,10-17H2,1-9H3,(H,26,28)(H,27,30)/t19-,20-,25-/m0/s1

InChI Key

OHYPIFPQEYUPDQ-RLSLOFABSA-N

Isomeric SMILES

CCCCCCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UK-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-101 is a potent and selective small molecule inhibitor of the immunoproteasome catalytic subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical anti-tumor activity. The information presented is collated from publicly available research and is intended to serve as a technical resource for professionals in the fields of oncology, immunology, and drug development.

Core Mechanism of Action: Selective Immunoproteasome Inhibition

This compound functions as a selective and covalent inhibitor of the LMP2 subunit of the immunoproteasome.[3][4] The immunoproteasome is an alternative form of the constitutive proteasome, with distinct catalytic β-subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7), and is highly expressed in hematopoietic cells and in various cancer tissues, including prostate cancer, while having limited expression in most normal tissues.[5] This differential expression provides a therapeutic window for selective targeting of cancerous cells.

This compound's inhibitory activity is characterized by the covalent modification of the LMP2 subunit, which can be visualized as an increase in its apparent molecular weight on a Western blot.[4] This binding is stable, persisting for at least 48 hours after removal of the compound, indicating an irreversible mode of inhibition.[4] The primary enzymatic activity inhibited by this compound is the chymotrypsin-like (CT-L) activity of the proteasome.[4]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays.

ParameterTargetValueSelectivityReference
IC50 Immunoproteasome β1i (LMP2)104 nM-[2]
IC50 Constitutive Proteasome β1c15 µM144-fold vs. β1i[2]
IC50 Constitutive Proteasome β5 subunit1 µM10-fold vs. β1i[2]

Cellular Consequences of LMP2 Inhibition by this compound

The selective inhibition of LMP2 by this compound triggers a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects in cancer cells.

Induction of G1/S Phase Cell Cycle Arrest

Treatment of cancer cells, such as the PC-3 prostate cancer cell line, with this compound leads to a dose-dependent arrest in the G1 phase of the cell cycle.[2] This arrest is associated with the accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[2] p27 is a critical regulator of the G1/S checkpoint, and its accumulation prevents the transition of cells into the DNA synthesis (S) phase.[6][7][8]

G1_S_Arrest cluster_UK101 This compound cluster_Proteasome Immunoproteasome cluster_CellCycle Cell Cycle Regulation This compound This compound LMP2 LMP2 (β1i) This compound->LMP2 Inhibits p27 p27 (Kip1) LMP2->p27 Degrades CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes

This compound induced G1/S cell cycle arrest.
Induction of Apoptosis

This compound treatment induces apoptotic cell death in a dose-dependent manner.[2] A key indicator of apoptosis observed following this compound treatment is the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspases.[2] The apoptotic cascade involves the activation of initiator and executioner caspases, which are responsible for the systematic dismantling of the cell.

Apoptosis_Pathway cluster_UK101 This compound cluster_Proteasome Immunoproteasome cluster_Apoptosis Apoptosis Cascade UK101 This compound LMP2 LMP2 (β1i) UK101->LMP2 Inhibits Pro_Apoptotic Pro-apoptotic factors LMP2->Pro_Apoptotic Degrades Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Induces PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Apoptotic pathway induced by this compound.
Independence from NF-κB Inhibition

Notably, the anti-tumor activity of this compound appears to be independent of the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This is a significant point of differentiation from many general proteasome inhibitors, which often exert their effects through the blockade of NF-κB activation. In PC-3 cells stimulated with TNF-α, this compound did not prevent the degradation of phosphorylated IκBα, a key step in the activation of the canonical NF-κB pathway.[5]

Preclinical In Vivo Efficacy

In a mouse xenograft model of human prostate cancer, intraperitoneal administration of this compound resulted in a dose-dependent decrease in tumor volume.[2] A significant reduction in tumor volume was observed at a dose of 3 mg/kg administered twice a week for three weeks. Importantly, mice treated with this compound did not exhibit significant systemic toxicity, and their body weights remained stable throughout the treatment period, suggesting a favorable safety profile.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments cited in this guide. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blot Analysis for LMP2 Covalent Modification and PARP Cleavage

Western_Blot_Workflow start Start cell_treatment Treat PC-3 cells with This compound (various conc.) start->cell_treatment cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-LMP2 or anti-PARP) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection end End detection->end

Western Blot experimental workflow.

Protocol Overview:

  • Cell Treatment: PC-3 prostate cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 90 minutes for covalent modification studies).[4]

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-LMP2 or anti-PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate, and the emitted light is captured using an imaging system. A shift in the molecular weight of LMP2 indicates covalent modification by this compound, while the appearance of a cleaved PARP fragment indicates apoptosis.

Cell Viability (MTS) Assay

MTS_Assay_Workflow start Start seed_cells Seed PC-3 cells in a 96-well plate start->seed_cells cell_treatment Treat cells with various concentrations of this compound seed_cells->cell_treatment incubation Incubate for a defined period (e.g., 48 hours) cell_treatment->incubation add_mts Add MTS reagent to each well incubation->add_mts incubation_mts Incubate for 1-4 hours at 37°C add_mts->incubation_mts read_absorbance Measure absorbance at 490 nm incubation_mts->read_absorbance end End read_absorbance->end

MTS cell viability assay workflow.

Protocol Overview:

  • Cell Seeding: PC-3 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compound to exert its effect.

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.[9][10][11][12]

  • Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan is then measured at approximately 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Proteasome Chymotrypsin-Like (CT-L) Activity Assay

Proteasome_Assay_Workflow start Start cell_treatment Treat PC-3 cells with This compound (e.g., 2 hours) start->cell_treatment cell_lysis Lyse cells to release proteasomes cell_treatment->cell_lysis add_substrate Add luminogenic CT-L substrate (e.g., Suc-LLVY-aminoluciferin) cell_lysis->add_substrate incubation Incubate to allow substrate cleavage add_substrate->incubation read_luminescence Measure luminescence incubation->read_luminescence end End read_luminescence->end

Proteasome activity assay workflow.

Protocol Overview:

  • Cell Treatment: PC-3 cells are treated with this compound or other proteasome inhibitors for a short duration (e.g., 2 hours).[4]

  • Cell Lysis: Cells are lysed to release cellular contents, including proteasomes.

  • Substrate Addition: A luminogenic substrate specific for the chymotrypsin-like activity of the proteasome, such as Suc-Leu-Leu-Val-Tyr-aminoluciferin, is added to the cell lysates.[1][5][9][13][14]

  • Incubation: The reaction is incubated to allow the proteasome to cleave the substrate, releasing aminoluciferin.

  • Luminescence Measurement: In the presence of luciferase and ATP (often included in the reagent mix), the released aminoluciferin generates a luminescent signal that is proportional to the proteasome's CT-L activity. The signal is measured using a luminometer.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the LMP2 subunit of the immunoproteasome. Its mechanism of action, centered on the induction of G1/S phase cell cycle arrest and apoptosis in cancer cells, provides a strong rationale for its further development as an anti-cancer therapeutic. The observed efficacy in a preclinical prostate cancer model, coupled with a favorable safety profile, underscores its potential. The distinct mechanism, independent of NF-κB inhibition, may offer advantages over general proteasome inhibitors, potentially leading to a wider therapeutic index. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the full therapeutic potential of this compound in various malignancies.

References

UK-101: A Technical Guide to the Discovery of a Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of UK-101, a selective inhibitor of the immunoproteasome subunit β1i (Low Molecular Mass Polypeptide 2, LMP2). This compound, a peptide epoxyketone, has emerged as a valuable chemical probe for studying the biological roles of the immunoproteasome and as a potential therapeutic agent in oncology. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, providing a comparative overview of its potency, selectivity, and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits

Subunit TargetIC50 (nM)Selectivity vs. β1cSelectivity vs. β5cReference
Immunoproteasome β1i (LMP2) 104144-fold10-fold[1][2]
Constitutive Proteasome β1c15,000--[1]
Constitutive Proteasome β5c1,000--[1]
Immunoproteasome β5i (LMP7)-30-fold-[2]

Table 2: Cellular Effects of this compound on Prostate Cancer Cells (PC-3)

ParameterConcentration RangeEffectReference
Cell Viability2-8 µMDose-dependent decrease[1]
Cell Cycle2-8 µMG1 phase arrest[1]
Apoptosis2-8 µMInduction of apoptosis, PARP cleavage[1]
p27 Accumulation1-8 µMDose-dependent increase[1]

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Mouse Xenograft Model

DosageAdministration RouteTreatment ScheduleTumor Growth InhibitionReference
1-3 mg/kgIntraperitoneal injectionTwice a week for 3 weeksSignificant decrease in tumor volume at 3 mg/kg (~50-60%)[1][3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Cell Culture and Maintenance

The PC-3 human prostate cancer cell line was utilized in the majority of the cellular studies.[5]

  • Cell Line: PC-3 (human prostate adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cell Viability Assay (MTS Assay)

To assess the effect of this compound on cell proliferation, the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) was employed.[5]

  • Cell Seeding: PC-3 cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound (e.g., 1-8 µM) or vehicle control (DMSO).[1]

  • Incubation: Plates were incubated for the desired period (e.g., 24, 48 hours).[1][5]

  • MTS Reagent Addition: 20 µL of MTS reagent was added to each well.[1]

  • Final Incubation: Plates were incubated for 1-4 hours at 37°C.[1]

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as the ratio of the absorbance of treated cells to that of vehicle-treated cells, expressed as a percentage.

Western Blotting for Protein Expression Analysis

Western blotting was used to detect the covalent modification of LMP2 by this compound and to analyze the levels of various proteins involved in cell cycle and apoptosis.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) were separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against LMP2, PARP, p27, or β-actin overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

siRNA-Mediated Knockdown of LMP2

To validate LMP2 as the pharmacological target of this compound, small interfering RNA (siRNA) was used to knockdown its expression.[7][8]

  • siRNA: Pooled siRNAs targeting LMP2 or a non-targeting control siRNA were used.[5]

  • Transfection Reagent: A lipid-based transfection reagent (e.g., Lipofectamine) was used according to the manufacturer's instructions.

  • Procedure:

    • PC-3 cells were seeded in 6-well plates.

    • siRNA and transfection reagent were separately diluted in serum-free medium and then combined.

    • The siRNA-lipid complex was added to the cells.

    • After 24-48 hours of incubation, the medium was replaced with complete medium.

    • Knockdown efficiency was assessed by Western blotting.

    • The effect of this compound on the LMP2-knockdown cells was then evaluated using a cell viability assay.

Proteasome Activity Assay

The chymotrypsin-like (CT-L) activity of the proteasome was measured to confirm the inhibitory effect of this compound.[3]

  • Substrate: A luminogenic or fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) was used.[9]

  • Cell Lysate Preparation: PC-3 cells were treated with this compound or a control inhibitor for a specified time. Cells were then lysed to obtain total cell extracts.

  • Assay Procedure:

    • Cell lysate was added to a 96-well plate.

    • The proteasome substrate was added to each well.

    • The plate was incubated at 37°C.

    • The fluorescence or luminescence was measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage was calculated to determine the proteasome activity.

In Vivo Prostate Cancer Xenograft Model

The anti-tumor efficacy of this compound was evaluated in a nude mouse xenograft model of human prostate cancer.[3][4]

  • Animal Model: Male athymic nude mice (4-6 weeks old).

  • Cell Implantation: PC-3 cells (e.g., 1 x 10^6 cells in a mixture of medium and Matrigel) were subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers.

  • Treatment: When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound (e.g., 1-3 mg/kg) or vehicle was administered via intraperitoneal injection according to a defined schedule (e.g., twice a week for 3 weeks).[1]

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed.

  • Toxicity Assessment: Mouse body weight was monitored throughout the study as an indicator of systemic toxicity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the pivotal experiments.

UK101_Mechanism_of_Action cluster_proteasome Immunoproteasome cluster_cellular_effects Cellular Effects UK101 UK101 LMP2 β1i (LMP2) Subunit UK101->LMP2 Selective Inhibition Proteasome_Inhibition Inhibition of Proteasome Activity LMP2->Proteasome_Inhibition LMP7 β5i (LMP7) Subunit MECL1 β2i (MECL-1) Subunit Protein_Accumulation Accumulation of Polyubiquitinated Proteins Proteasome_Inhibition->Protein_Accumulation p27_Accumulation p27 Accumulation Proteasome_Inhibition->p27_Accumulation Cell_Cycle_Arrest G1 Cell Cycle Arrest p27_Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage

Caption: Mechanism of action of this compound.

Cell_Viability_Workflow Start Start Seed_Cells Seed PC-3 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_UK101 Treat with this compound or vehicle control Incubate_24h->Treat_UK101 Incubate_Treatment Incubate for desired duration (e.g., 48h) Treat_UK101->Incubate_Treatment Add_MTS Add MTS reagent Incubate_Treatment->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 490 nm Incubate_MTS->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for MTS cell viability assay.

In_Vivo_Efficacy_Workflow Start Start Implant_Cells Subcutaneously implant PC-3 cells into nude mice Start->Implant_Cells Monitor_Tumor Monitor tumor growth Implant_Cells->Monitor_Tumor Tumor_Palpable Tumor Palpable? Monitor_Tumor->Tumor_Palpable Tumor_Palpable->Monitor_Tumor No Randomize Randomize mice into treatment groups Tumor_Palpable->Randomize Yes Treat Administer this compound or vehicle (e.g., twice weekly) Randomize->Treat Measure_Tumor Measure tumor volume and body weight Treat->Measure_Tumor End_of_Study End of Study? Measure_Tumor->End_of_Study End_of_Study->Treat No Euthanize Euthanize mice and excise tumors End_of_Study->Euthanize Yes Analyze Analyze tumor weight and volume Euthanize->Analyze End End Analyze->End

Caption: In vivo efficacy study workflow.

References

Dual Personalities of UK-101: A Tale of Two Selective Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The designation "UK-101" refers to at least two distinct and well-characterized small molecule inhibitors with different target selectivity profiles. This guide provides an in-depth technical overview of both the immunoproteasome inhibitor this compound and the ULK1/2 kinase inhibitor this compound, intended for researchers, scientists, and drug development professionals.

This compound: A Selective Immunoproteasome β1i (LMP2) Inhibitor

This iteration of this compound is a potent and selective inhibitor of the β1i (LMP2) subunit of the immunoproteasome. It has demonstrated potential in the context of prostate cancer research through the induction of apoptosis and cell cycle arrest.[1]

Target Selectivity Profile

The selectivity of this this compound molecule has been quantitatively assessed against different proteasome subunits. The following table summarizes its inhibitory concentrations (IC50).

Target SubunitIC50Selectivity vs. β1i
Immunoproteasome β1i (LMP2) 104 nM -
Constitutive Proteasome β1c15 µM144-fold
Constitutive Proteasome β51 µM10-fold
Mechanism of Action

This compound acts as a covalent inhibitor.[2] Its epoxyketone pharmacophore covalently modifies the N-terminal threonine nucleophile of the catalytic β1i subunit, leading to the formation of a stable 6-membered morpholino ring.[2] This irreversible binding selectively inactivates the chymotrypsin-like activity of the immunoproteasome.[2] Downstream cellular effects observed upon treatment with this this compound include the accumulation of p27, cleavage of PARP, and arrest of the cell cycle in the G1 phase, ultimately leading to apoptosis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the immunoproteasome inhibitor this compound and a typical experimental workflow for its characterization.

UK101_Immunoproteasome_Pathway cluster_cell Cancer Cell UK101 This compound Immunoproteasome Immunoproteasome (β1i subunit) UK101->Immunoproteasome Inhibits G1_Arrest G1 Phase Arrest PARP_Cleavage PARP Cleavage UK101->PARP_Cleavage Induces Protein_Degradation Protein Degradation Immunoproteasome->Protein_Degradation Mediates p27 p27 Accumulation Protein_Degradation->p27 Degrades p27 Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Inhibits Apoptosis Apoptosis G1_Arrest->Apoptosis PARP PARP PARP_Cleavage->Apoptosis

Caption: Mechanism of action for this compound as an immunoproteasome inhibitor.

Proteasome_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Data Analysis Proteasome Purified Immunoproteasome or Cell Lysate Incubation Incubate Proteasome with this compound Proteasome->Incubation Substrate Fluorogenic Substrate Add_Substrate Add Substrate Substrate->Add_Substrate UK101_Dilution Serial Dilution of this compound UK101_Dilution->Incubation Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Plot Plot Fluorescence vs. This compound Concentration Measure_Fluorescence->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for a proteasome activity inhibition assay.

Experimental Protocols

Proteasome Activity Assay (In Vitro)

  • Reagent Preparation :

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Reconstitute purified human immunoproteasome in assay buffer.

    • Prepare a fluorogenic substrate specific for the β1i subunit (e.g., Ac-PAL-AMC) in assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add a fixed amount of the immunoproteasome to each well.

    • Add the serially diluted this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) kinetically over a period of time (e.g., 60 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each this compound concentration.

    • Normalize the rates to a DMSO control (100% activity).

    • Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This compound: A Potent ULK1/2 Kinase Inhibitor

This version of this compound is a small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2), which are key regulators of the autophagy pathway.[3][4] This molecule is being investigated for its therapeutic potential in cancers that are dependent on autophagy.[4]

Target Selectivity Profile

This this compound demonstrates potent inhibition of both ULK1 and ULK2 kinases. The biochemical IC50 values are summarized below.

Target KinaseIC50 (95% CI)
ULK1 8.3 nM (7.2–9.6 nM)
ULK2 30 nM (26–35 nM)
Mechanism of Action

Molecular dynamics simulations suggest that this this compound is an ATP-competitive inhibitor.[3][5] It is predicted to bind to the ATP-binding site of ULK1 and ULK2, forming hydrogen bonds with the hinge region and the catalytic lysine.[4] The selectivity of this compound for ULK kinases may be partially explained by its occupation of a hydrophobic pocket near the N-terminus of the αC-helix.[3][5] By inhibiting ULK1 and ULK2, this compound blocks the initiation of the autophagy cascade.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of ULK1/2 in the autophagy pathway and a general workflow for a kinase inhibition assay.

ULK1_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_core Autophagy Initiation mTORC1 mTORC1 ULK1_Complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTORC1->ULK1_Complex Inhibits AMPK AMPK AMPK->ULK1_Complex Activates UK101 This compound UK101->ULK1_Complex Inhibits BECN1_Complex BECN1-VPS34 Complex ULK1_Complex->BECN1_Complex Phosphorylates & Activates Autophagosome Autophagosome Formation BECN1_Complex->Autophagosome

Caption: Role of ULK1/2 in the autophagy signaling pathway.

Kinase_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified ULK1 or ULK2 Incubation Incubate Kinase, Substrate, ATP, and this compound Kinase->Incubation Substrate_ATP Peptide Substrate & [γ-32P]ATP Substrate_ATP->Incubation UK101_Dilution Serial Dilution of this compound UK101_Dilution->Incubation Stop_Reaction Stop Reaction (e.g., add acid) Incubation->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Measure_Radioactivity Measure Radioactivity Separate->Measure_Radioactivity IC50 Calculate IC50 Measure_Radioactivity->IC50

Caption: Workflow for a radiometric kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Assay (e.g., Radiometric Assay)

  • Reagent Preparation :

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute purified, active ULK1 or ULK2 enzyme in kinase assay buffer.

    • Prepare a reaction mix containing a suitable peptide substrate and [γ-32P]ATP in kinase assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the serially diluted this compound.

    • Add the ULK1 or ULK2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mix.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Data Acquisition and Analysis :

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

    • Wash the filter mat extensively to remove unincorporated [γ-32P]ATP.

    • Allow the mat to dry and measure the incorporated radioactivity for each spot using a scintillation counter.

    • Normalize the counts to a DMSO control (100% activity).

    • Plot the normalized activity against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

References

Early Research on UK-101: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical Evaluation of a Novel Immunoproteasome Inhibitor

This technical guide provides a comprehensive overview of the early-stage research on UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The information presented is curated for researchers, scientists, and drug development professionals, focusing on the compound's mechanism of action, preclinical efficacy in prostate cancer models, and detailed experimental methodologies.

Core Compound Activity and Selectivity

This compound has been identified as a potent inhibitor of the immunoproteasome subunit LMP2, demonstrating significant selectivity over other proteasome subunits. This selectivity presents a potential therapeutic advantage by minimizing off-target effects associated with broader proteasome inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueSelectivity vs. β1cSelectivity vs. β5
Immunoproteasome β1i (LMP2) 104 nM 144-fold10-fold
Constitutive Proteasome β1c15 µM--
Constitutive Proteasome β51 µM--

Data compiled from publicly available research.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Early research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest in prostate cancer cells.

Cell Cycle Analysis

Treatment of PC-3 prostate cancer cells with this compound leads to an accumulation of cells in the G1 phase of the cell cycle in a dose-dependent manner.[1] This arrest is associated with the accumulation of the cyclin-dependent kinase inhibitor p27.[1]

Apoptosis Induction

This compound induces apoptosis in PC-3 cells, as evidenced by an increase in PARP cleavage, a hallmark of programmed cell death.[1] The pro-apoptotic effect of this compound is dose-dependent.[1] Interestingly, studies have shown that the anticancer activity of this compound in PC-3 cells is not mediated by the blockade of NF-κB signaling, a common pathway affected by general proteasome inhibitors.[2] This suggests a distinct mechanism of action for this compound-induced apoptosis.

Table 2: In Vitro Cellular Effects of this compound on PC-3 Cells

ParameterConcentration RangeTreatment DurationObserved Effect
Cell Cycle Arrest1-8 µM24 hoursAccumulation of cells in G1 phase.[1]
p27 Accumulation1-8 µM24 hoursDose-dependent increase.[1]
Apoptosis (PARP Cleavage)1-8 µM24 hoursSignificant, dose-dependent increase.[1]

In Vivo Efficacy in a Prostate Cancer Xenograft Model

The anti-tumor activity of this compound has been evaluated in a preclinical mouse xenograft model of human prostate cancer.

Tumor Growth Inhibition

Intraperitoneal administration of this compound resulted in a significant, dose-dependent decrease in tumor volume in nude mice bearing PC-3 xenografts.[1] At a dose of 3 mg/kg administered twice a week for three weeks, this compound showed significant tumor growth inhibition.[1]

Tolerability

Mice treated with this compound exhibited less systemic toxicity compared to those treated with broader proteasome inhibitors. The body weights of the this compound-treated mice remained steady throughout the 3-week treatment period, indicating good tolerability.[1]

Table 3: In Vivo Efficacy of this compound in PC-3 Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleDurationOutcome
Male BALB/c athymic nude micePC-31-3 mg/kg, intraperitoneal injectionTwice a week3 weeksDose-dependent decrease in tumor volume.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the early research of this compound.

Cell Culture
  • Cell Line: PC-3 human prostate cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: PC-3 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control for the indicated time periods.

  • MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.

  • Incubation: Plates were incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance was read at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

Apoptosis Detection (TUNEL Assay)
  • Cell Preparation: PC-3 cells were cultured on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in phosphate-buffered saline (PBS).

  • TUNEL Reaction: Cells were incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

  • Detection: The incorporated biotin-dUTP was detected using streptavidin-HRP followed by a substrate solution to generate a colored signal in apoptotic cells.

  • Microscopy: Stained cells were visualized and quantified using light microscopy.

Western Blot Analysis
  • Protein Extraction: PC-3 cells treated with this compound were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against LMP2, PARP, p27, and a loading control (e.g., β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Prostate Cancer Xenograft Model
  • Animal Model: Male BALB/c athymic nude mice (6-8 weeks old) were used.

  • Cell Implantation: 1 x 10^6 PC-3 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors were allowed to grow to a palpable size. Tumor volume was measured regularly using calipers and calculated using the formula: (length x width^2) / 2.

  • Compound Administration: When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal injection according to the specified dosing schedule.

  • Monitoring: Animal body weight and tumor size were monitored throughout the study.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

UK101_Mechanism_of_Action UK101 This compound LMP2 Immunoproteasome Subunit β1i (LMP2) UK101->LMP2 Inhibition p27 p27 Accumulation LMP2->p27 Prevents Degradation Apoptosis Apoptosis LMP2->Apoptosis Leads to G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest Induces Tumor_Inhibition Tumor Growth Inhibition G1_Arrest->Tumor_Inhibition Contributes to PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage causes Apoptosis->Tumor_Inhibition Contributes to

Caption: Proposed mechanism of action of this compound in prostate cancer cells.

In_Vitro_Workflow Start PC-3 Cell Culture Treatment Treatment with this compound (Varying Concentrations & Durations) Start->Treatment MTS_Assay Cell Viability (MTS Assay) Treatment->MTS_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Protein Expression Analysis (Western Blot for LMP2, p27, PARP) Treatment->Western_Blot TUNEL_Assay Apoptosis Detection (TUNEL Assay) Treatment->TUNEL_Assay Data_Analysis Data Analysis & Interpretation MTS_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis TUNEL_Assay->Data_Analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

In_Vivo_Workflow Start PC-3 Cell Implantation in Nude Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment This compound Administration (Intraperitoneal) Randomization->Treatment Monitoring Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Twice a week for 3 weeks Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis Data Analysis of Tumor Growth Inhibition Endpoint->Analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

An In-depth Technical Guide to UK-101: A Selective Immunoproteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The information presented herein is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.

Core Chemical and Physical Properties

This compound is a synthetic small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identification
PropertyValue
IUPAC Name N-((S)-1-(((S)-1-(((S)-2-(((tert-butyldimethylsilyl)oxy)methyl)oxiran-2-yl)-4-methyl-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)heptanamide
CAS Number 1000313-40-5
Molecular Formula C₂₅H₄₈N₂O₅Si
Molecular Weight 484.75 g/mol
SMILES CCCCCCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)[C@]1(CO--INVALID-LINK--(C)C(C)(C)C)O1
Physicochemical Properties
PropertyValue
Appearance Solid powder
Solubility Soluble in DMSO
Storage Store at -20°C for long-term

Biological Activity and Pharmacological Data

This compound is a highly selective inhibitor of the LMP2 subunit of the immunoproteasome, demonstrating significantly less activity against other proteasomal subunits. This selectivity makes it a valuable tool for studying the specific roles of the immunoproteasome in various biological processes and as a potential therapeutic agent with a targeted mechanism of action.

Inhibitory Activity
TargetIC₅₀Selectivity vs. β1i (LMP2)
β1i (LMP2) 104 nM[1][2][3]-
β1c 15 µM[1][2][3]144-fold[1][2][3]
β5 1 µM[1][2][3]10-fold[1][2][3]
In Vitro Cellular Effects in PC-3 Prostate Cancer Cells
EffectConcentration RangeTime PointKey Findings
Induction of Apoptosis 2-8 µM[3]24 hoursDose-dependent increase in apoptosis, with a minimal increase in late apoptosis.[3]
Cell Cycle Arrest 2-8 µM[3]24 hoursInduces G1 phase cell cycle arrest.[3]
Protein Accumulation 1-8 µM[3]24 hoursDose-dependent increase in p27 accumulation.[3]
PARP Cleavage 1-8 µM[3]24 hoursSignificant, dose-dependent increase in PARP cleavage, a marker of apoptosis.[3]
In Vivo Efficacy in a Prostate Cancer Xenograft Model
Animal ModelDosing RegimenDurationOutcome
PC-3 Xenograft in Nude Mice 1-3 mg/kg, intraperitoneal injection, twice a week3 weeksDose-dependent decrease in tumor volume, with significant reduction at 3 mg/kg.[3] No significant systemic toxicity was observed.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of the LMP2 subunit of the immunoproteasome. This inhibition disrupts the normal degradation of specific cellular proteins, leading to their accumulation and subsequent activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.

UK101_Mechanism_of_Action UK101 This compound LMP2 Immunoproteasome (LMP2 subunit) UK101->LMP2 Inhibits p27_degradation p27 Degradation LMP2->p27_degradation Apoptosis_pathway Apoptotic Signaling Cascade LMP2->Apoptosis_pathway Inhibition activates p27 p27 Accumulation CDK Cyclin/CDK Complexes p27->CDK Inhibits G1_arrest G1 Phase Cell Cycle Arrest CDK->G1_arrest Leads to Caspase_activation Caspase Activation Apoptosis_pathway->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Cell Viability (MTS) Assay

This protocol is for assessing the effect of this compound on the viability of PC-3 cells.

Materials:

  • PC-3 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for p27 and Cleaved PARP

This protocol describes the detection of p27 and cleaved PARP in PC-3 cells treated with this compound.

Materials:

  • PC-3 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p27, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in PC-3 cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • PC-3 cells

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells and treat with this compound as described for western blotting.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This protocol describes the detection of apoptosis in this compound-treated PC-3 cells using Annexin V-FITC and PI co-staining.

Materials:

  • PC-3 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed and treat PC-3 cells with this compound as previously described.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Prostate Cancer Xenograft Model

This protocol provides a general framework for establishing and treating PC-3 xenografts in nude mice. All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • PC-3 cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., corn oil with 10% DMSO)

  • Calipers for tumor measurement

Procedure:

  • Harvest PC-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 1-3 mg/kg) or vehicle via intraperitoneal injection according to the desired schedule (e.g., twice a week).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, or biomarker analysis).

Conclusion

This compound is a valuable research tool for investigating the biological roles of the immunoproteasome. Its high selectivity for the LMP2 subunit allows for targeted studies that are not possible with broad-spectrum proteasome inhibitors. The data presented in this guide demonstrate its potential as an anti-cancer agent, particularly in the context of prostate cancer, by inducing cell cycle arrest and apoptosis. The provided protocols offer a foundation for researchers to further explore the therapeutic potential and mechanism of action of this compound.

References

Unraveling the Cellular Efficacy of UK-101: A Tale of Two Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "UK-101" refers to at least two distinct small molecule inhibitors with different cellular targets, mechanisms of action, and activity profiles across various cell lines. This guide provides a comprehensive overview of the cellular activity of both the immunoproteasome subunit LMP2 inhibitor this compound and the ULK1/2 kinase inhibitor often referred to as ULK-101. Understanding the specific context of each molecule is crucial for accurate interpretation of experimental results and advancement of targeted therapeutic strategies.

This compound: The Immunoproteasome LMP2 Inhibitor

This compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2. The immunoproteasome is a specialized form of the proteasome highly expressed in hematopoietic cells and induced by inflammatory cytokines in other cell types. Its upregulation in various cancers has made it an attractive therapeutic target. This compound exerts its cytotoxic effects primarily through the induction of apoptosis.

Quantitative Cellular Activity of this compound (LMP2 Inhibitor)

The activity of this compound has been evaluated in several cancer cell lines, demonstrating a consistent induction of cell death. The following table summarizes the available quantitative data on its cellular efficacy.

Cell LineCancer TypeAssayEndpointIC50 / EffectCitation(s)
PC-3Prostate CancerCell ViabilityApoptosis InductionInduces apoptosis at 2-8 µM[1]
PC-3Prostate CancerCell Cycle AnalysisG1 ArrestInduces G1 arrest at 2-8 µM[1]
SW480Colon CancerCell ViabilityCell DeathInduces apoptotic cell death[2]
DLD-1Colon CancerCell ViabilityCell DeathInduces apoptotic cell death[2]
Various NSCLC linesNon-Small Cell Lung CancerCell ViabilityApoptosis InductionDecreased cell viability and induced apoptosis in LMP2-expressing cells[2]

Note: Specific IC50 values for cell viability are not consistently reported in the reviewed literature; the focus is often on the concentration range that induces apoptosis.

Signaling Pathway of this compound (LMP2 Inhibitor)

This compound's mechanism of action is distinct from that of general proteasome inhibitors like bortezomib. While both induce apoptosis, this compound does so without significantly inhibiting the NF-κB signaling pathway. This suggests a more targeted mechanism that may result in a different side-effect profile. The inhibition of LMP2 leads to an accumulation of polyubiquitinated proteins and subsequent activation of the intrinsic apoptotic cascade, characterized by PARP and caspase-3 cleavage.[2]

UK101_LMP2_Pathway cluster_cell Cancer Cell UK101 This compound Immunoproteasome Immunoproteasome (LMP2 subunit) UK101->Immunoproteasome Inhibits PolyUb_Proteins Accumulation of Polyubiquitinated Proteins Immunoproteasome->PolyUb_Proteins Degrades (blocked) Apoptosis Apoptosis PolyUb_Proteins->Apoptosis Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 PARP PARP Cleavage Apoptosis->PARP NFkB NF-κB Pathway

Figure 1. Signaling Pathway of this compound (LMP2 Inhibitor).

ULK-101: The ULK1/2 Kinase Inhibitor

ULK-101 is a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the initiation of autophagy. Autophagy is a cellular recycling process that can promote cancer cell survival under conditions of stress, such as nutrient deprivation. By inhibiting autophagy, ULK-101 can sensitize cancer cells to these stressors.

Quantitative Cellular Activity of ULK-101 (ULK1/2 Inhibitor)

ULK-101 has demonstrated potent biochemical and cellular activity. Its effects on cell viability are often studied in the context of nutrient stress, where autophagy plays a critical pro-survival role.

Target/Cell LineContextAssayEndpointIC50 / EC50Citation(s)
ULK1 (biochemical)Kinase ActivityIn vitro kinase assayInhibition of kinase activity8.3 nM[3]
ULK2 (biochemical)Kinase ActivityIn vitro kinase assayInhibition of kinase activity30 nM[3]
U2OSCellular ULK1 ActivityQuantitative ImmunoblottingInhibition of Beclin 1 Ser15 phosphorylation390 nM[4]
KRAS-mutant NSCLC cellsNutrient StressCell ViabilitySensitization to nutrient restrictionSensitizes cells to nutrient stress[5][6]
Osteosarcoma cellsNutrient StressCell ViabilityReduced survival in starvation mediaReduced survival[5]

Note: Specific IC50 values for the viability of KRAS-mutant NSCLC and osteosarcoma cell lines treated with ULK-101 under nutrient stress are not detailed in the provided search results, but the sensitizing effect is highlighted. Various KRAS-mutant NSCLC cell lines, including NCI-H358 and MIA PaCa-2, have been shown to be sensitive to other targeted inhibitors.[7]

Signaling Pathway of ULK-101 (ULK1/2 Inhibitor)

ULK-101 acts at the very beginning of the autophagy cascade. Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex (ULK1, ATG13, FIP200, and ATG101). During starvation or other cellular stress, mTORC1 is inactivated, allowing the ULK1 complex to become active. ULK1 then phosphorylates downstream components, such as the VPS34 complex, to initiate the formation of the phagophore, the precursor to the autophagosome. ULK-101 directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking these initial steps of autophagy.[8][9]

ULK101_Pathway cluster_cell Cancer Cell Nutrient_Stress Nutrient Stress mTORC1 mTORC1 Nutrient_Stress->mTORC1 Inhibits ULK1_Complex ULK1/2 Complex mTORC1->ULK1_Complex Inhibits VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex Activates ULK101 ULK-101 ULK101->ULK1_Complex Inhibits Phagophore Phagophore Formation VPS34_Complex->Phagophore Autophagy Autophagy Phagophore->Autophagy

Figure 2. Signaling Pathway of ULK-101 (ULK1/2 Inhibitor).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with This compound/ULK-101 A->B C 3. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) B->C D 4. Incubate to allow formazan crystal formation C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at ~570 nm E->F

Figure 3. MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or ULK-101 (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Workflow:

AnnexinV_Workflow A 1. Treat cells with This compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 4. Annexin V Staining Workflow.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Assay (LC3 Turnover)

This western blot-based assay monitors the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the degradation of LC3-II, indicating autophagic flux.

Workflow:

LC3_Turnover_Workflow A 1. Treat cells with ULK-101 +/- lysosomal inhibitor B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with anti-LC3 antibody D->E F 6. Detect and quantify LC3-I and LC3-II bands E->F

Figure 5. LC3 Turnover Assay Workflow.

Detailed Steps:

  • Cell Treatment: Treat cells with ULK-101 in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time. The lysosomal inhibitor prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for LC3.

  • Detection and Analysis: Use a secondary antibody and a detection reagent to visualize the LC3-I and LC3-II bands. The amount of LC3-II, particularly the difference in its levels in the presence and absence of a lysosomal inhibitor, is indicative of the autophagic flux.

References

The Role of UK-101 in the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in cellular homeostasis. Its dysregulation is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. UK-101 has emerged as a key investigative tool and potential therapeutic agent that targets a specific component of the UPS, the immunoproteasome. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its role in the ubiquitin-proteasome system, and its effects on cellular processes, particularly in the context of cancer. This document details quantitative data on its activity, comprehensive experimental protocols, and visual representations of its molecular interactions and experimental applications.

Introduction to the Ubiquitin-Proteasome System

The UPS is the primary non-lysosomal pathway for protein degradation in eukaryotic cells. It involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated proteins.

In addition to the constitutive proteasome present in all cells, a specialized form known as the immunoproteasome is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines. The immunoproteasome contains three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5). These specialized subunits alter the proteolytic activity of the proteasome, enhancing its ability to generate antigenic peptides for presentation by MHC class I molecules. Beyond its role in the immune system, the immunoproteasome is increasingly recognized for its involvement in cancer cell survival and proliferation.

This compound: A Selective Immunoproteasome Inhibitor

This compound is a potent and selective small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome.[1] It is an epoxyketone-based irreversible inhibitor that covalently modifies the N-terminal threonine residue of the LMP2 subunit, thereby blocking its catalytic activity.[2] This selectivity for the immunoproteasome over the constitutive proteasome makes this compound a valuable tool for dissecting the specific functions of the immunoproteasome and a promising candidate for targeted cancer therapy with potentially reduced side effects compared to broad-spectrum proteasome inhibitors.

Quantitative Data on this compound Activity

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Parameter Value Target Subunit Reference
IC50104 nMβ1i (LMP2)[1][3]
IC5015 µMβ1c[1][3]
IC501 µMβ5[1][3]

Table 1: Inhibitory Concentration (IC50) of this compound against Proteasome Subunits. This table highlights the potent and selective inhibition of the β1i (LMP2) subunit by this compound compared to its constitutive counterpart (β1c) and the β5 subunit.

Cell Line Treatment IC50 Reference
PC-3 (Prostate Cancer)This compoundVaries with LMP2 expression[4][5]
PC-3 + IFN-γThis compoundIncreased IC50[5]

Table 2: Cell-Based IC50 Values for this compound. This table illustrates the impact of LMP2 expression levels on the cytotoxic efficacy of this compound in the PC-3 prostate cancer cell line. Treatment with interferon-gamma (IFN-γ) upregulates LMP2 expression, leading to a higher IC50 value.[5]

Mechanism of Action of this compound

This compound exerts its effects primarily through the selective and covalent inhibition of the LMP2 subunit of the immunoproteasome. This inhibition disrupts the normal proteolytic activity of the immunoproteasome, leading to the accumulation of polyubiquitinated proteins within the cell.[2] This accumulation of undegraded proteins induces cellular stress, ultimately triggering apoptotic cell death.[2][6]

Interestingly, the mechanism of this compound-induced apoptosis appears to differ from that of broad-spectrum proteasome inhibitors like bortezomib. Studies have shown that this compound does not block the degradation of IκBα, a key step in the canonical NF-κB signaling pathway that is inhibited by bortezomib.[6] This suggests that this compound's anticancer activity may be mediated through an NF-κB-independent mechanism.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

UK101_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_UK101 This compound Intervention cluster_Apoptosis Apoptotic Cascade Immunoproteasome Immunoproteasome (LMP2, LMP7, MECL-1) Peptides Peptides Immunoproteasome->Peptides Accumulated_Ub_Proteins Accumulation of Polyubiquitinated Proteins Immunoproteasome->Accumulated_Ub_Proteins Inhibition leads to Ub_Proteins Polyubiquitinated Proteins Ub_Proteins->Immunoproteasome Degradation UK101 This compound UK101->Immunoproteasome Covalent Inhibition of LMP2 ER_Stress ER Stress / UPR Accumulated_Ub_Proteins->ER_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3) ER_Stress->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Proposed Signaling Pathway of this compound-Induced Apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).[7]

  • Add 20 µL of MTS reagent to each well.[2][8]

  • Incubate the plate for 1-4 hours at 37°C.[2][8]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Proteasome Activity Assay (Proteasome-Glo™ Assay)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[9]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Proteasome-Glo™ Cell-Based Reagent (containing luminogenic substrate Suc-LLVY-aminoluciferin)

  • Luminometer

Procedure:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Lyse the cells and collect the supernatant containing the proteasomes.

  • Determine the protein concentration of the lysates.

  • In a white-walled 96-well plate, add an equal volume of cell lysate and Proteasome-Glo™ reagent.[10][11]

  • Incubate at room temperature for 10-30 minutes.[10][11]

  • Measure the luminescence using a luminometer. The signal is proportional to the proteasome activity.

Western Blotting for LMP2 Modification and Apoptosis Markers

Western blotting is used to visualize the covalent modification of LMP2 by this compound and to detect markers of apoptosis, such as cleaved PARP and cleaved caspase-3.[9]

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LMP2, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time and lyse the cells.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An upward shift in the molecular weight of the LMP2 band indicates covalent modification by this compound.[9] The presence of cleaved PARP and cleaved caspase-3 bands indicates the induction of apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

UK101_Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start cell_culture Cell Culture (e.g., PC-3 cells) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTS) treatment->viability_assay proteasome_assay Proteasome Activity Assay (Proteasome-Glo™) treatment->proteasome_assay western_blot Western Blot Analysis (LMP2, Cleaved PARP, Cleaved Caspase-3) treatment->western_blot data_analysis Data Analysis (IC50 determination, statistical analysis) viability_assay->data_analysis proteasome_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound Efficacy and Mechanism of Action data_analysis->conclusion end End conclusion->end

References

A Technical Guide to the Preliminary Cytotoxic Profile of UK-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial cytotoxic investigations of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The data herein summarizes its effects on cancer cell viability, outlines the methodologies used for its evaluation, and visualizes its proposed mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines. The primary endpoint for efficacy was the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
PC-3 Prostate Cancer10424 hours

Data compiled from publicly available information indicating this compound's potent activity against prostate cancer cells.[1]

Further studies demonstrate that this compound's cytotoxic effects are dose-dependent. Treatment of PC-3 prostate cancer cells with this compound at concentrations ranging from 2-8 μM for 24 hours resulted in a significant, dose-dependent increase in apoptosis and cell cycle arrest at the G1 phase.[1] This was accompanied by a corresponding increase in the cleavage of PARP (Poly (ADP-ribose) polymerase), a key indicator of apoptosis.[1]

Proposed Mechanism of Action

This compound selectively targets the β1i (LMP2) subunit of the immunoproteasome.[1] The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating key cellular processes such as cell cycle progression, signal transduction, and apoptosis. By inhibiting the immunoproteasome, this compound disrupts protein homeostasis, leading to an accumulation of polyubiquitinated proteins.[2] This disruption induces cellular stress, triggers cell cycle arrest, and ultimately leads to programmed cell death (apoptosis).[1][2]

G UK101 This compound LMP2 Immunoproteasome (β1i/LMP2 subunit) UK101->LMP2 Inhibits p27 p27 Accumulation UK101->p27 Induces Ub_Proteins Accumulation of Polyubiquitinated Proteins LMP2->Ub_Proteins Leads to Stress Cellular Stress (ER Stress) Ub_Proteins->Stress Apoptosis Apoptosis Stress->Apoptosis G1_Arrest G1 Phase Cell Cycle Arrest p27->G1_Arrest G1_Arrest->Apoptosis PARP PARP Cleavage Apoptosis->PARP Results in

Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Methodologies

The evaluation of this compound's cytotoxicity relies on established in vitro cell-based assays. The following sections detail the protocols for the key experiments cited.

A standardized workflow is employed to assess the cytotoxic effects of this compound on cancer cell lines. This ensures reproducibility and consistency across experiments.

G start Start seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate Overnight (Allow Adherence) seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate for Specified Duration (e.g., 24h, 48h, 72h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate2->assay read Measure Absorbance (Spectrophotometer) assay->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Standard workflow for in vitro cytotoxicity assessment.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[4] Incubate the plate in a humidified atmosphere at 37°C with 5% CO2 to allow for cell adherence.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).[1]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples within 1 hour using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the background absorbance from the blank wells. Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

To further characterize the mode of cell death induced by this compound, flow cytometry is employed.

  • Cell Cycle Analysis: Cells are treated with this compound for 24 hours, harvested, and fixed in ethanol. They are then stained with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G1 phase is indicative of G1 arrest.[1]

  • Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a viability dye that enters cells with compromised membranes). The stained cell populations are then quantified using flow cytometry. A dose-dependent increase in the Annexin V-positive population confirms the induction of apoptosis.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience. The data and protocols are based on publicly available research and standard laboratory practices. Further research is required to fully elucidate the clinical potential of this compound.

References

Methodological & Application

Application Notes and Protocols for UK-101 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-101 is a potent and selective small molecule inhibitor of the immunoproteasome subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1][2][3] The immunoproteasome is a specialized form of the proteasome that is highly expressed in hematopoietic cells and can be induced in other cell types by inflammatory cytokines. Its elevated expression in various cancer types, in contrast to its limited expression in most normal tissues, makes it an attractive target for cancer therapy.[1][2] this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent.[1][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its anti-cancer effects.

Mechanism of Action

This compound selectively and covalently modifies the LMP2 subunit of the immunoproteasome, inhibiting its chymotrypsin-like activity.[4] This inhibition disrupts the normal protein degradation process within the cell, leading to the accumulation of polyubiquitinated proteins.[4] The downstream consequences of LMP2 inhibition by this compound include the induction of apoptosis, characterized by the cleavage of PARP and caspase-3, and cell cycle arrest at the G1 phase, which is associated with the accumulation of the cyclin-dependent kinase inhibitor p27.[5] Furthermore, emerging evidence suggests a role for LMP2 in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[6][7] Inhibition of LMP2 may therefore also exert its anti-cancer effects through the modulation of this critical pathway.

UK101_Signaling_Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Arrest cluster_wnt Wnt/β-catenin Inhibition UK101 This compound LMP2 Immunoproteasome (LMP2 subunit) UK101->LMP2 Inhibition Ub_Proteins Polyubiquitinated Proteins LMP2->Ub_Proteins Degradation Wnt_Pathway Wnt/β-catenin Pathway LMP2->Wnt_Pathway Modulates Apoptosis_Pathway Apoptosis Pathway Ub_Proteins->Apoptosis_Pathway Accumulation Induces Cell_Cycle_Pathway Cell Cycle Pathway Ub_Proteins->Cell_Cycle_Pathway Accumulation Induces Caspase3 Caspase-3 Cleavage Apoptosis_Pathway->Caspase3 p27 p27 Accumulation Cell_Cycle_Pathway->p27 beta_catenin β-catenin Degradation Wnt_Pathway->beta_catenin Inhibition of Degradation PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G1_Arrest G1 Phase Arrest p27->G1_Arrest Gene_Expression Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin->Gene_Expression Activation Proliferation_Metastasis Decreased Proliferation & Metastasis Gene_Expression->Proliferation_Metastasis Leads to

Caption: Signaling pathway of this compound in cancer cells.

Data Presentation

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
PC-3Prostate CancerMTS Assay~548[5]
DLD-1Colon CancerMTS AssayModerate48[5]
SW480Colon CancerMTS AssayHigh48[5]
HCT-116Colon CancerNot SpecifiedNot SpecifiedNot Specified[5]
NCI-H727Non-Small Cell Lung CancerCellTiter 96 AQueous OneNot Specified72MedChemExpress
RajiBurkitt's LymphomaNot Specified0.104Not SpecifiedMedChemExpress

Table 2: Effects of this compound on Cell Cycle and Apoptosis in PC-3 Cells

ParameterConcentration (µM)EffectIncubation Time (h)Reference
Cell Cycle1 - 8G1 Phase Arrest24MedChemExpress
Apoptosis2 - 8Induction of Apoptosis24MedChemExpress
p27 Accumulation1 - 8Increased24MedChemExpress
PARP Cleavage1 - 8Increased24MedChemExpress

Experimental Protocols

Cell Proliferation/Cytotoxicity Assay (MTS Assay)

This protocol is adapted for determining the effect of this compound on the proliferation and viability of adherent cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., PC-3, DLD-1)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTS_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_treatment Prepare this compound dilutions (e.g., 0.1-50 µM) and vehicle control incubate_overnight->prepare_treatment add_treatment Add this compound or vehicle to cells prepare_treatment->add_treatment incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) add_treatment->incubate_treatment add_mts Add MTS reagent to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours (37°C) add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a cell proliferation/cytotoxicity assay using MTS.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate overnight to allow for attachment.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with this compound and vehicle control (e.g., 24h) seed_cells->treat_cells harvest_cells Harvest floating and adherent cells treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and PI resuspend_cells->stain_cells incubate_stain Incubate for 15 min at RT in the dark stain_cells->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for an apoptosis assay using Annexin V/PI staining.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is for detecting changes in protein levels of key apoptosis and cell cycle markers following this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize the protein levels.

Conclusion

This compound is a valuable tool for studying the role of the immunoproteasome in cancer biology and for the development of novel anti-cancer therapeutics. The protocols provided here offer a framework for assessing the efficacy of this compound in various cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to induce apoptosis and cell cycle arrest, potentially through modulation of the Wnt/β-catenin pathway, warrants further investigation into its therapeutic potential.

References

Application Notes and Protocols for UK-101 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-101 is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2), a component of the proteasome that is often overexpressed in cancer cells, including prostate cancer.[1] Inhibition of the immunoproteasome has emerged as a promising therapeutic strategy to induce cell cycle arrest and apoptosis in malignant cells. These application notes provide detailed protocols for the experimental use of this compound in prostate cancer cell lines, including PC-3, DU-145, and LNCaP, to assess its anti-cancer effects.

Mechanism of Action

This compound selectively targets the β1i (LMP2) subunit of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and induction of the unfolded protein response (UPR). This cellular stress triggers cell cycle arrest and apoptosis. In prostate cancer cells, particularly the PC-3 cell line, treatment with this compound has been shown to induce G1 phase cell cycle arrest.[1] This is associated with an accumulation of the cyclin-dependent kinase inhibitor p27 and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Notably, the anti-tumor activity of this compound in PC-3 cells appears to be independent of the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in prostate cancer cell lines.

ParameterCell LineValueReference
IC50 General104 nM[1]
Effective Concentration for G1 Arrest PC-32-8 µM (24 hours)[1]
Effective Concentration for Apoptosis PC-32-8 µM (24 hours)[1]

Note: Specific IC50 values and effective concentrations for DU-145 and LNCaP cell lines are not yet publicly available and should be determined empirically.

Experimental Protocols

Cell Culture

Prostate cancer cell lines (PC-3, DU-145, LNCaP) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Prostate cancer cells (PC-3, DU-145, LNCaP)

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 nM to 100 µM. A vehicle control (DMSO) should be included.

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubate the plate for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Prostate cancer cells (PC-3, DU-145, LNCaP)

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 2, 4, 6, and 8 µM for PC-3 cells) for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Prostate cancer cells (PC-3, DU-145, LNCaP)

  • This compound

  • 6-well plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the cell cycle and apoptosis, such as p27 and PARP.

Materials:

  • Prostate cancer cells (PC-3, DU-145, LNCaP)

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p27, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

Visualizations

Signaling Pathway of this compound in Prostate Cancer Cells

UK101_Pathway UK101 This compound Immunoproteasome Immunoproteasome (LMP2/β1i) UK101->Immunoproteasome Inhibition UPR Unfolded Protein Response Immunoproteasome->UPR Activation p27 p27 Accumulation UPR->p27 Apoptosis Apoptosis UPR->Apoptosis G1_Arrest G1 Phase Cell Cycle Arrest p27->G1_Arrest PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays PC3 PC-3 Treatment This compound Treatment (Dose and Time Course) PC3->Treatment DU145 DU-145 DU145->Treatment LNCaP LNCaP LNCaP->Treatment Cell_Viability Cell Viability (MTT) Treatment->Cell_Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot (p27, PARP) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of UK-101, a selective inhibitor of the immunoproteasome subunit β1i (LMP2), in preclinical in vivo mouse studies, with a particular focus on oncology models.

Introduction

This compound is a potent and selective small molecule inhibitor of the immunoproteasome catalytic subunit LMP2, with an IC50 of 104 nM.[1] It displays significant selectivity over the constitutive proteasome subunit β1c and the β5 subunit.[1] this compound has been shown to induce apoptosis in cancer cells and suppress tumor growth in vivo, making it a valuable tool for cancer research and drug development.[2] Unlike general proteasome inhibitors such as bortezomib, this compound's anti-cancer activity in some models does not appear to be mediated by the blockade of the NF-κB signaling pathway, suggesting a distinct mechanism of action.[2]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration of this compound in a prostate cancer xenograft mouse model.

ParameterDetailsReference
Animal Model 6-week-old male BALB/c athymic nude mice with subcutaneously implanted PC-3 cells.[1]
Dosage Range 1-3 mg/kg[1]
Effective Dose 3 mg/kg significantly decreases tumor volume.[1]
Route of Administration Intraperitoneal (i.p.) injection.[1]
Dosing Schedule Twice a week for 3 weeks.[1]
Vehicle 10% DMSO in Corn oil.[1]
Observed Effects Dose-dependent decrease in tumor volume.[1]
Toxicity Less systemic toxicity observed; mouse weights remained steady over the 3-week treatment period.[1]

Signaling Pathway

Inhibition of the immunoproteasome subunit LMP2 by this compound has been shown to induce apoptotic cell death in cancer cells.[2][3] This process involves the cleavage of PARP and caspase-3, as well as the accumulation of polyubiquitinated proteins.[3] The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

UK101_Signaling_Pathway UK101 This compound LMP2 Immunoproteasome (LMP2 subunit) UK101->LMP2 Inhibits Proteasome Proteasome Function LMP2->Proteasome Disrupts PolyUb Accumulation of Polyubiquitinated Proteins Proteasome->PolyUb Apoptosis Apoptosis PolyUb->Apoptosis Induces Caspase Caspase-3 Cleavage Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

In Vivo Mouse Xenograft Model for Prostate Cancer

This protocol details the steps for evaluating the efficacy of this compound in a subcutaneous prostate cancer xenograft model using PC-3 cells.

Materials:

  • This compound (MedchemExpress or other reputable supplier)

  • PC-3 human prostate cancer cell line

  • 6-week-old male BALB/c athymic nude mice

  • Matrigel (Corning)

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile syringes and needles (27G or similar)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture:

    • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor growth. Palpable tumors are expected to form within 7-14 days.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • For a 1 mg/kg dose in a 20g mouse (0.02 mg total), prepare a working solution by diluting the stock solution in corn oil to achieve a final concentration where the injection volume is appropriate (e.g., 100-200 µL). The final DMSO concentration should be 10% or less.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (1-3 mg/kg) or vehicle control (10% DMSO in corn oil) via intraperitoneal injection twice a week.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of systemic toxicity.

    • Observe the general health and behavior of the mice daily.

    • Continue the treatment for the designated period (e.g., 3 weeks).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Experimental Workflow

The following diagram outlines the key steps in the in vivo mouse study protocol.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture PC-3 Cell Culture Implantation Subcutaneous Tumor Implantation CellCulture->Implantation DrugPrep This compound Formulation (10% DMSO in Corn Oil) Treatment Treatment Administration (i.p. injection, 2x/week) DrugPrep->Treatment TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Randomization->Treatment DataCollection Tumor & Body Weight Measurement Treatment->DataCollection Endpoint Study Endpoint & Tumor Excision DataCollection->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo mouse studies with this compound.

References

Application Notes and Protocols for UK-101 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

UK-101 is a potent, selective, and irreversible inhibitor of the immunoproteasome subunit β1i, also known as Low Molecular Mass Polypeptide 2 (LMP2)[1][2]. It is an α',β'-epoxyketone peptide derived from the natural product eponemycin. Due to its high selectivity for the immunoproteasome over the constitutive proteasome, this compound serves as a valuable research tool for investigating the specific roles of the immunoproteasome in various cellular processes, particularly in cancer biology. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for therapeutic development[1][2][3].

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. This data is crucial for the preparation of stock solutions and subsequent dilutions for cell culture applications.

PropertyValueSource
Molecular Weight 484.74 g/mol [1]
Solubility in DMSO 237.5 mg/mL (489.95 mM)[2]
Appearance Solid powder[4]
Storage of Powder -20°C for up to 3 years[2]
Storage of Stock Solution -80°C for up to 1 year[2]

Note: Sonication is recommended to achieve maximum solubility in DMSO.[2] this compound is sparingly soluble in aqueous solutions; therefore, the use of a DMSO stock solution is required for cell culture experiments.

Mechanism of Action

This compound exerts its biological effects through the selective and irreversible inhibition of the LMP2 subunit of the immunoproteasome[3]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ)[3]. It plays a critical role in processing antigens for presentation by MHC class I molecules and in regulating cellular responses to inflammatory stimuli.

In cancer cells that express the immunoproteasome, inhibition of LMP2 by this compound leads to the accumulation of polyubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, the activation of apoptotic pathways[5]. This compound has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key feature of this compound's mechanism is that its pro-apoptotic effects are independent of the inhibition of the NF-κB signaling pathway[3][5]. This distinguishes it from many general proteasome inhibitors, which often exert their effects through NF-κB modulation.

UK101_Signaling_Pathway cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway (Unaffected) UK101 This compound LMP2 Immunoproteasome (LMP2 subunit) UK101->LMP2 Inhibition Ub_Proteins Polyubiquitinated Proteins LMP2->Ub_Proteins Degradation UPR Unfolded Protein Response (UPR) Ub_Proteins->UPR Accumulation leads to Caspase_Activation Caspase Activation (Intrinsic & Extrinsic) UPR->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-survival Gene Expression UK101_Workflow start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock prep_working Prepare Working Solutions (e.g., 2, 4, 8 µM) and Vehicle Control prep_stock->prep_working seed_cells Seed Cancer Cells in Multi-well Plates treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubate Incubate for 24 hours (37°C, 5% CO2) treat_cells->incubate analysis Downstream Analysis incubate->analysis viability Cell Viability Assay (MTS/MTT) analysis->viability apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle western Western Blot (e.g., PARP, Caspases) analysis->western end End viability->end apoptosis->end cell_cycle->end western->end

References

Application of UK-101 in Immunology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-101 is a potent and selective small molecule inhibitor of the immunoproteasome subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines. By selectively targeting LMP2, this compound offers a valuable tool for investigating the role of the immunoproteasome in various immunological processes and presents a potential therapeutic strategy for immune-mediated diseases.

This document provides detailed application notes and protocols for the use of this compound in immunology research, summarizing its effects on different immune cells, cytokine production, and the underlying signaling pathways.

Quantitative Data

The inhibitory activity of this compound is highly selective for the LMP2 subunit of the immunoproteasome. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against different proteasome subunits.

Target SubunitIC50 ValueSelectivity vs. β1cSelectivity vs. β5Reference
β1i (LMP2) 104 nM 144-fold10-fold[2]
β1c15 µM--[2]
β51 µM--[2]

Key Applications in Immunology Research

Selective inhibition of the LMP2 subunit of the immunoproteasome with this compound can be utilized to explore a range of immunological functions. Based on studies with selective LMP2 inhibitors and broader immunoproteasome inhibitors that also target LMP2, the key applications include:

  • Modulation of T Helper Cell Differentiation: Investigating the role of the immunoproteasome in the differentiation of naïve CD4+ T cells into various effector subsets, particularly Th1 and Th17 cells.

  • Regulation of Cytokine Production: Assessing the impact of LMP2 inhibition on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells.

  • Control of Macrophage Polarization: Studying the influence of the immunoproteasome on the polarization of macrophages into pro-inflammatory M1 or anti-inflammatory M2 phenotypes.

  • Antigen Presentation: Examining the contribution of the LMP2 subunit to the processing and presentation of antigens via MHC class I molecules.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the immunological effects of this compound.

Protocol 1: In Vitro T Cell Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages.

Materials:

  • Naïve CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or beads)

  • For Th1 differentiation: IL-12 (20 ng/mL) and anti-IL-4 antibody (10 µg/mL)

  • For Th17 differentiation: IL-6 (20 ng/mL), TGF-β (1 ng/mL), IL-23 (20 ng/mL), anti-IL-4 antibody (10 µg/mL), and anti-IFN-γ antibody (10 µg/mL)

  • This compound (dissolved in DMSO)

  • Intracellular cytokine staining kit (for IFN-γ and IL-17A)

  • Flow cytometer

Procedure:

  • Isolate naïve CD4+ T cells using a negative selection kit.

  • Activate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies in complete RPMI-1640 medium.

  • Add the respective polarizing cytokines and neutralizing antibodies for either Th1 or Th17 differentiation.

  • Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO).

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • On the final day of culture, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Perform intracellular cytokine staining for IFN-γ (for Th1) and IL-17A (for Th17) according to the manufacturer's protocol.

  • Analyze the percentage of IFN-γ+ and IL-17A+ cells by flow cytometry.

Expected Outcome: Based on studies with LMP2 co-inhibition, this compound is expected to reduce the differentiation of naïve T cells into Th17 cells.[2][3]

T_Cell_Differentiation_Workflow naive_t_cell Naïve CD4+ T Cell activation Activation (anti-CD3/CD28) naive_t_cell->activation th1_polarization Th1 Polarization (IL-12, anti-IL-4) activation->th1_polarization th17_polarization Th17 Polarization (IL-6, TGF-β, IL-23) activation->th17_polarization uk101 This compound Treatment th1_polarization->uk101 th1_cell Th1 Cell (IFN-γ+) th1_polarization->th1_cell th17_polarization->uk101 th17_cell Th17 Cell (IL-17A+) th17_polarization->th17_cell uk101->th17_cell Inhibition analysis Flow Cytometry Analysis th1_cell->analysis th17_cell->analysis

Workflow for T Cell Differentiation Assay
Protocol 2: Cytokine Production Assay from Macrophages

This protocol outlines the procedure to measure the effect of this compound on the production of pro-inflammatory cytokines by macrophages.

Materials:

  • Human or mouse bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) (100 ng/mL)

  • This compound (dissolved in DMSO)

  • ELISA kits for TNF-α, IL-6, and IL-12

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Plate macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants and store them at -80°C until analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-12 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability after this compound treatment to ensure the observed effects on cytokine production are not due to cytotoxicity.

Expected Outcome: Co-inhibition of LMP2 and LMP7 has been shown to reduce IL-6 secretion.[2][3] Therefore, this compound may lead to a reduction in the production of pro-inflammatory cytokines.

Protocol 3: Macrophage Polarization Assay

This protocol is for assessing the impact of this compound on the M1/M2 polarization of macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • RPMI-1640 medium with supplements

  • For M1 polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL)

  • For M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • This compound (dissolved in DMSO)

  • qRT-PCR reagents for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, Ym1, Fizz1)

  • Flow cytometry antibodies for M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206)

Procedure:

  • Culture BMDMs for 7 days with M-CSF.

  • Plate the differentiated macrophages and treat with this compound or vehicle for 2 hours.

  • Add polarizing cytokines for M1 or M2 differentiation and incubate for 24-48 hours.

  • For qRT-PCR analysis: Lyse the cells, extract RNA, synthesize cDNA, and perform quantitative real-time PCR for M1 and M2 marker genes.

  • For flow cytometry analysis: Harvest the cells, stain with fluorescently labeled antibodies against CD86 and CD206, and analyze by flow cytometry.

Expected Outcome: Inhibition of the immunoproteasome has been shown to suppress M1 polarization and augment M2 polarization.[5][6][7][8] this compound is expected to show similar effects.

Signaling Pathways

The immunoproteasome plays a role in the degradation of various cellular proteins, thereby influencing multiple signaling pathways. While the precise signaling cascades affected by selective LMP2 inhibition in immune cells are still under investigation, some key pathways are implicated.

NF-κB Signaling

The canonical NF-κB pathway is a central regulator of inflammation. It is activated by the degradation of IκB proteins, a process mediated by the proteasome. Studies have shown that selective inhibition of immunoproteasome subunits β1i (LMP2) and β5i does not block the degradation of IκBα or the subsequent nuclear translocation and transcriptional activity of NF-κB in cancer cell lines.[1][4] This suggests that the immunomodulatory effects of LMP2 inhibition may occur through NF-κB-independent mechanisms or through the non-canonical NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Constitutive Proteasome IkB->Proteasome Degradation NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome->IkB UK101 This compound Immunoproteasome Immunoproteasome (LMP2) UK101->Immunoproteasome Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Cytokines) DNA->Transcription

Canonical NF-κB Pathway and Proteasome Inhibition
ERK Signaling Pathway

Studies using the broader immunoproteasome inhibitor ONX-0914, which also targets LMP2, have indicated that immunoproteasome inhibition can impair T and B cell activation by restraining the phosphorylation and sustained activation of the ERK signaling pathway.[9] This suggests that LMP2 activity may be required for optimal signal transduction downstream of the T cell receptor (TCR) and B cell receptor (BCR).

ERK_Signaling_Pathway TCR TCR/BCR Activation Lck Lck/Syk TCR->Lck LAT LAT/SLP-65 Lck->LAT Grb2 Grb2-SOS LAT->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Activation T/B Cell Activation, Proliferation, Cytokine Production Transcription_Factors->Cell_Activation Immunoproteasome Immunoproteasome (LMP2) Immunoproteasome->ERK Required for sustained activation UK101 This compound UK101->Immunoproteasome Inhibits

Proposed Role of LMP2 in ERK Signaling

Conclusion

This compound is a valuable research tool for dissecting the specific roles of the immunoproteasome subunit LMP2 in immune regulation. Its high selectivity allows for targeted investigations that are not possible with broad-spectrum proteasome inhibitors. The provided protocols and background information serve as a starting point for researchers to explore the potential of this compound in understanding and potentially treating a variety of immunological disorders. Further research is warranted to fully elucidate the specific molecular mechanisms and signaling pathways governed by LMP2 in different immune cell populations.

References

Application Notes and Protocols: Western Blot Analysis of UK-101-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for performing Western blot analysis to investigate protein expression changes in cells treated with UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2).[1] this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in drug development.[1] This protocol outlines the necessary steps, from cell culture and treatment to data analysis, and includes a focus on key protein targets affected by this compound, such as p27 and PARP.[1]

Introduction

This compound is a selective inhibitor of the immunoproteasome subunit β1i (LMP2) with an IC50 of 104 nM.[1] Its inhibitory action disrupts proteasome function, leading to the accumulation of proteins that regulate the cell cycle and apoptosis. In prostate cancer cell lines, such as PC-3, treatment with this compound has been observed to cause an accumulation of the cell cycle inhibitor p27 and an increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Western blotting is a fundamental technique to detect and quantify these specific protein changes following drug treatment.[2][3]

Signaling Pathway Overview

This compound targets the immunoproteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. By inhibiting the LMP2 subunit, this compound prevents the degradation of specific substrate proteins. This leads to the accumulation of cell cycle regulatory proteins like p27, which in turn induces cell cycle arrest, typically at the G1 phase.[1] Furthermore, the cellular stress induced by proteasome inhibition can trigger the apoptotic cascade, resulting in the cleavage of PARP by caspases.

UK101_Signaling_Pathway UK101 This compound Immunoproteasome Immunoproteasome (LMP2) UK101->Immunoproteasome inhibits p27_degradation p27 Degradation Immunoproteasome->p27_degradation promotes Pro_apoptotic_factors Pro-apoptotic Factors Immunoproteasome->Pro_apoptotic_factors degrades p27_accumulation p27 Accumulation CellCycleArrest G1 Cell Cycle Arrest p27_accumulation->CellCycleArrest induces Apoptosis Apoptosis PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage induces Pro_apoptotic_factors->Apoptosis activates

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocol

This protocol provides a general framework for the Western blot analysis of protein expression changes following this compound treatment. Optimization of parameters such as antibody concentrations and incubation times may be required for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: e.g., PC-3 (prostate cancer) or other relevant cell line

  • Cell Culture Medium: Appropriate for the chosen cell line

  • This compound: Stock solution in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): 1X solution

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: e.g., BCA or Bradford assay kit

  • SDS-PAGE Gels: Appropriate acrylamide percentage for target proteins

  • Running Buffer: Tris-Glycine-SDS

  • Transfer Buffer: Tris-Glycine with methanol

  • Membranes: Nitrocellulose or PVDF

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-p27

    • Rabbit anti-cleaved PARP

    • Mouse anti-β-actin (or other suitable loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate

  • Imaging System: Chemiluminescence detection system

Experimental Workflow

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Immunodetection Cell_Culture 1. Cell Seeding & Culture UK101_Treatment 2. This compound Treatment (e.g., 1-8 µM for 24h) Cell_Culture->UK101_Treatment Cell_Harvest 3. Cell Harvesting UK101_Treatment->Cell_Harvest Lysis 4. Cell Lysis Cell_Harvest->Lysis Quantification 5. Protein Quantification Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Data_Analysis Detection->Data_Analysis 12. Data Analysis

Figure 2. Experimental workflow for Western blot analysis.

Step-by-Step Procedure
  • Cell Seeding and Culture:

    • Seed the chosen cell line in appropriate culture plates or flasks.

    • Allow cells to adhere and reach approximately 70-80% confluency.

  • This compound Treatment:

    • Prepare different concentrations of this compound in fresh culture medium. A dose-response experiment is recommended (e.g., 0, 1, 2, 4, 8 µM).[1]

    • Treat the cells with the this compound concentrations for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with ice-cold 1X PBS.

    • Lyse the cells directly on the plate by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the cell lysates to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p27, anti-cleaved PARP, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[2]

    • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Data Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (β-actin).

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing the results.

Table 1: Effect of this compound on p27 Protein Expression

This compound Concentration (µM)Relative p27 Band Intensity (Normalized to Loading Control)Fold Change vs. Control
0 (Control)(Experimental Data)1.0
1(Experimental Data)(Calculated Value)
2(Experimental Data)(Calculated Value)
4(Experimental Data)(Calculated Value)
8(Experimental Data)(Calculated Value)

Table 2: Effect of this compound on Cleaved PARP Protein Expression

This compound Concentration (µM)Relative Cleaved PARP Band Intensity (Normalized to Loading Control)Fold Change vs. Control
0 (Control)(Experimental Data)1.0
1(Experimental Data)(Calculated Value)
2(Experimental Data)(Calculated Value)
4(Experimental Data)(Calculated Value)
8(Experimental Data)(Calculated Value)

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining.
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different blocking buffer.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blot analysis to study the effects of this compound treatment on key cellular proteins. By following this detailed methodology, researchers can effectively investigate the molecular mechanisms of this compound and quantify its impact on cell cycle regulation and apoptosis. The provided templates for data presentation and troubleshooting will aid in obtaining and interpreting reliable and reproducible results.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by UK-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UK-101, a selective inhibitor of the immunoproteasome subunit β1i (LMP2), for inducing apoptosis and its subsequent analysis using flow cytometry. This document includes detailed protocols for cell treatment, staining, and data acquisition, alongside illustrative diagrams to clarify the underlying biological pathways and experimental procedures.

Introduction

This compound is a potent and selective inhibitor of the immunoproteasome subunit LMP2, which is often highly expressed in various cancer cells, including prostate cancer.[1][2] Inhibition of LMP2 by this compound has been demonstrated to induce apoptosis, making it a valuable tool for cancer research and drug development.[1][3] This document outlines the use of this compound to induce apoptosis and its quantitative analysis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[3][4]

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[4] In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane, becoming exposed to the extracellular environment.[4] Fluorochrome-conjugated Annexin V can then bind to the exposed PS, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[4] In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[4] Dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[3][5]

Mechanism of Action of this compound in Apoptosis Induction

This compound selectively inhibits the LMP2 subunit of the immunoproteasome, leading to an accumulation of ubiquitinated proteins and inducing cellular stress.[6][7] This ultimately triggers the apoptotic cascade. Key downstream events of this compound-induced apoptosis include the accumulation of the cyclin-dependent kinase inhibitor p27 and the cleavage of Poly (ADP-ribose) Polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1]

UK101_Signaling_Pathway UK101 This compound LMP2 Immunoproteasome (LMP2) UK101->LMP2 Inhibits p27 p27 Accumulation UK101->p27 Ub_Proteins Accumulation of Ubiquitinated Proteins LMP2->Ub_Proteins Degradation Blocked Cell_Stress Cellular Stress Ub_Proteins->Cell_Stress Apoptosis_Pathway Apoptotic Cascade (Intrinsic & Extrinsic Pathways) Cell_Stress->Apoptosis_Pathway CDK CDK Inhibition p27->CDK Inhibits G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest Progression Blocked Caspases Caspase Activation Apoptosis_Pathway->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Mediates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis Cell_Culture 1. Culture PC-3 cells Seeding 2. Seed cells in plates Cell_Culture->Seeding Treatment 3. Treat with this compound (0-10 µM for 48h) Seeding->Treatment Harvest 4. Harvest cells Treatment->Harvest Wash1 5. Wash with cold PBS Harvest->Wash1 Resuspend 6. Resuspend in 1X Binding Buffer Wash1->Resuspend Add_Stains 7. Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate 8. Incubate for 15 min at RT in the dark Add_Stains->Incubate Acquire 9. Acquire data on flow cytometer Incubate->Acquire Gating 10. Gate on cell population Acquire->Gating Analyze 11. Analyze Annexin V vs. PI Gating->Analyze Quantify 12. Quantify cell populations Analyze->Quantify Gating_Strategy cluster_gating Flow Cytometry Gating Strategy cluster_quadrants Quadrant Analysis FSC_SSC FSC vs. SSC (Gate on Cell Population) Annexin_PI Annexin V-FITC vs. PI (Analyze Gated Cells) FSC_SSC->Annexin_PI Apply Gate Q4 Q4: Live (Annexin V- / PI-) Q3 Q3: Early Apoptotic (Annexin V+ / PI-) Q2 Q2: Late Apoptotic/ Necrotic (Annexin V+ / PI+) Q1 Q1: Necrotic (Annexin V- / PI+)

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with UK-101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-101 is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2), demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cells.[1] Its mechanism of action involves the disruption of the ubiquitin-proteasome system, a critical pathway for the degradation of regulatory proteins, including those that govern cell cycle progression. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, with a specific focus on the prostate cancer cell line PC-3. The provided methodologies and data will enable researchers to effectively evaluate the cytostatic properties of this compound and similar compounds.

Mechanism of Action: this compound Induced G1 Cell Cycle Arrest

This compound, as a proteasome inhibitor, prevents the degradation of key cell cycle regulatory proteins. One of the most critical substrates of the proteasome in the context of cell cycle control is the cyclin-dependent kinase inhibitor p27Kip1 (p27). The degradation of p27 is primarily mediated by the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, specifically through the F-box protein Skp2.

By inhibiting the proteolytic activity of the proteasome, this compound leads to the accumulation of p27.[1] Elevated levels of p27 then bind to and inhibit the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes. These complexes are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transition from the G1 to the S phase of the cell cycle. Consequently, the inhibition of these CDK complexes by accumulated p27 results in a G1 phase cell cycle arrest, thereby halting cell proliferation.[1]

Data Presentation: Effect of a Proteasome Inhibitor on PC-3 Cell Cycle Distribution

The following table summarizes the representative effects of a proteasome inhibitor on the cell cycle distribution of PC-3 prostate cancer cells after 24 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G1 phase, indicative of a G1 cell cycle arrest. This data is analogous to the expected effects of this compound.

Treatment ConcentrationG1 Phase (%)S Phase (%)G2/M Phase (%)
Control (0 µM)55.228.416.4
1 µM65.820.114.1
5 µM78.312.59.2
10 µM85.18.76.2

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • PC-3 human prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • Seed PC-3 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Materials:

  • Treated and control PC-3 cells

  • PBS (ice-cold)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • FACS tubes

  • Flow cytometer

Protocol:

  • Harvest Cells: After the 24-hour treatment with this compound, aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically FL2 or FL3). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate histograms of DNA content, from which the percentage of cells in the G1, S, and G2/M phases can be quantified.

Mandatory Visualizations

UK101_Signaling_Pathway cluster_inhibition This compound Action cluster_degradation p27 Degradation Pathway cluster_arrest Cell Cycle Arrest UK101 This compound Proteasome Immunoproteasome (LMP2) UK101->Proteasome Inhibition Proteasome_deg Proteasomal Degradation p27 p27 SCF_Skp2 SCF-Skp2 E3 Ligase p27->SCF_Skp2 Substrate p27->Proteasome_deg Targeted for Ub Ubiquitination SCF_Skp2->Ub Catalyzes Ub->p27 p27_acc p27 Accumulation Proteasome_deg->p27_acc Prevents Degradation CDK46_CyclinD CDK4/6-Cyclin D p27_acc->CDK46_CyclinD Inhibition CDK2_CyclinE CDK2-Cyclin E p27_acc->CDK2_CyclinE Inhibition G1_S_Transition G1/S Transition CDK46_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes G1_Arrest G1 Cell Cycle Arrest

Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.

Experimental_Workflow start Start: Seed PC-3 Cells treatment Treat with this compound (24h) start->treatment harvest Harvest & Wash Cells treatment->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis: Quantify Cell Cycle Phases flow->analysis end End: Determine G1 Arrest analysis->end

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols: A Comparative Analysis of Lentiviral-Mediated LMP2 Knockdown and UK-101 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latent Membrane Protein 2 (LMP2), a subunit of the immunoproteasome, has emerged as a significant therapeutic target in various pathologies, including cancer and autoimmune diseases. Its role in modulating critical signaling pathways, such as PI3K/Akt, MAPK, and Wnt/β-catenin, makes it a compelling target for intervention.[1][2] This document provides a detailed comparison of two primary methodologies for targeting LMP2: lentiviral-mediated shRNA knockdown and pharmacological inhibition with the small molecule UK-101. We present comprehensive application notes, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate strategy for their experimental needs.

Methods Overview

Lentiviral-Mediated LMP2 Knockdown

Lentiviral vectors are a robust tool for stably integrating short hairpin RNA (shRNA) into the host cell genome, leading to long-term, sequence-specific knockdown of the target protein, LMP2. This method allows for the sustained suppression of LMP2 expression, enabling the study of its long-term functional consequences.

This compound: A Selective LMP2 Inhibitor

This compound is a potent and selective small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome.[3] It offers a rapid and reversible means of inhibiting LMP2's catalytic activity, providing temporal control over target engagement. This approach is particularly useful for investigating the acute effects of LMP2 inhibition.

Comparative Data Presentation

While direct comparative studies are limited, the following tables summarize available quantitative data for each method, derived from various studies. This side-by-side presentation facilitates an indirect comparison of their respective effects.

Table 1: Efficacy of LMP2 Knockdown vs. This compound Inhibition

ParameterLentiviral LMP2 Knockdown (siRNA)This compound TreatmentSource
Target LMP2 mRNALMP2 (β1i) subunit activity[4][3]
Cell Line PC-3 (Prostate Cancer)PC-3 (Prostate Cancer)[4][3]
Effect on Cell Viability Significant decrease after 72 hoursDose-dependent decrease[4][3]
IC50 Not Applicable104 nM[3]

Table 2: Effects on Cellular Processes

Cellular ProcessLentiviral LMP2 KnockdownThis compound TreatmentSource
Cell Cycle Not explicitly reportedG1 phase arrest (2-8 µM, 24 hours)[3]
Apoptosis Not explicitly reportedInduction of apoptosis (2-8 µM, 24 hours)[3]
In Vivo Tumor Growth Not explicitly reportedDose-dependent decrease in tumor volume (1-3 mg/kg, i.p.)[3]

Signaling Pathways and Experimental Workflow

LMP2 Signaling Pathway

LMP2 is implicated in several key signaling cascades that regulate cell growth, survival, and differentiation. The following diagram illustrates the major pathways influenced by LMP2.

LMP2_Signaling LMP2 LMP2 PI3K_Akt PI3K/Akt Pathway LMP2->PI3K_Akt MAPK MAPK Pathway LMP2->MAPK Wnt_beta_catenin Wnt/β-catenin Pathway LMP2->Wnt_beta_catenin Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival MAPK->Cell_Growth Wnt_beta_catenin->Cell_Growth Differentiation Inhibition of Differentiation Wnt_beta_catenin->Differentiation

Figure 1. LMP2 Signaling Pathways.
Lentiviral Transduction Workflow for LMP2 Knockdown

The process of generating stable LMP2 knockdown cell lines using lentiviral vectors involves several key steps, from vector production to selection of transduced cells.

Lentiviral_Workflow cluster_production Lentivirus Production (Day 1-3) cluster_transduction Transduction & Selection (Day 4 onwards) Transfection Co-transfect 293T cells with LMP2-shRNA plasmid and packaging plasmids Harvest Harvest viral supernatant (48-72h post-transfection) Transfection->Harvest Concentration Concentrate virus (optional) Harvest->Concentration Transduction Transduce target cells with lentiviral particles Selection Select transduced cells (e.g., with puromycin) Transduction->Selection Expansion Expand positive clones Selection->Expansion Validation Validate LMP2 knockdown (Western Blot, qPCR) Expansion->Validation

Figure 2. Lentiviral Knockdown Workflow.
Comparative Logic: Knockdown vs. Inhibition

The choice between lentiviral knockdown and small molecule inhibition depends on the specific experimental goals. The following diagram illustrates the key differences in their mechanism and application.

Knockdown_vs_Inhibitor cluster_knockdown Lentiviral Knockdown cluster_inhibitor This compound Inhibition LMP2_Target LMP2 Target shRNA shRNA targeting LMP2 mRNA LMP2_Target->shRNA UK101 This compound Small Molecule LMP2_Target->UK101 mRNA_degradation mRNA Degradation shRNA->mRNA_degradation Protein_depletion LMP2 Protein Depletion mRNA_degradation->Protein_depletion Functional_consequence Functional_consequence Protein_depletion->Functional_consequence Loss of Function (Long-term, Stable) Activity_inhibition Inhibition of Catalytic Activity UK101->Activity_inhibition Activity_inhibition->Functional_consequence Loss of Function (Acute, Reversible)

Figure 3. Knockdown vs. Inhibition.

Experimental Protocols

Protocol 1: Lentiviral-Mediated Knockdown of LMP2

This protocol outlines the steps for producing lentiviral particles and transducing target cells to achieve stable LMP2 knockdown.

Materials:

  • HEK293T cells

  • Lentiviral vector containing shRNA targeting LMP2 (and a non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Target cells

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • 0.45 µm filter

  • Ultracentrifuge (optional)

Procedure:

Day 1: Seeding HEK293T Cells

  • Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.

  • Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.

Day 2: Transfection

  • In separate tubes, dilute the LMP2-shRNA plasmid (10 µg) and packaging plasmids (e.g., 7.5 µg psPAX2, 2.5 µg pMD2.G) in serum-free medium.

  • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.

  • Combine the plasmid and transfection reagent dilutions, mix gently, and incubate at room temperature for 20-30 minutes.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 12-16 hours.

Day 3: Medium Change

  • Carefully remove the transfection medium and replace it with 10 mL of fresh complete medium.

Day 4 & 5: Viral Harvest

  • At 48 and 72 hours post-transfection, collect the viral supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • The filtered supernatant can be used directly or concentrated by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C).

Day 6 onwards: Transduction and Selection

  • Seed target cells in a 6-well plate to be ~50% confluent on the day of transduction.

  • Add the viral supernatant to the cells at various dilutions (or MOIs) in the presence of Polybrene (4-8 µg/mL).

  • Incubate for 24 hours.

  • Replace the virus-containing medium with fresh complete medium.

  • After 48 hours, begin selection by adding puromycin at a pre-determined optimal concentration.

  • Replace the selection medium every 2-3 days until resistant colonies appear.

  • Expand individual clones and validate LMP2 knockdown by Western blot and/or qPCR.

Protocol 2: this compound Treatment and Cell Viability Assay (MTT)

This protocol describes how to treat cells with this compound and assess cell viability using the MTT assay.

Materials:

  • Target cells

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for LMP2 Knockdown Validation

This protocol details the steps to confirm the reduction of LMP2 protein levels following lentiviral knockdown.

Materials:

  • Cell lysates from transduced and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LMP2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LMP2 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the LMP2 signal to the loading control to determine the knockdown efficiency.

Concluding Remarks

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting UK-101 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with UK-101 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When encountering insolubility with this compound, it is crucial to start with simple physical methods to aid dissolution before moving to more complex chemical modifications of the buffer. Initial steps include:

  • Vigorous Agitation: Ensure the solution is being thoroughly mixed. Use a vortex mixer or magnetic stirrer to maximize the contact between the compound and the solvent.[1]

  • Sonication: An ultrasonic bath can be effective in breaking down compound aggregates and enhancing dissolution.[1][2]

  • Gentle Heating: If this compound is thermally stable, gently warming the solution (e.g., to 37°C) can improve both the rate and extent of dissolution. Always verify the compound's thermal stability before applying heat.[1]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. This precipitation occurs because the compound is significantly less soluble in the final aqueous environment. Here are some strategies to overcome this:

  • Lower the Final Concentration: The most straightforward approach is to determine the maximum concentration of this compound that remains soluble in your final buffer system. This may require a serial dilution experiment.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Use a Stepped Dilution: Dilute the DMSO stock in an intermediate solvent that is miscible with both DMSO and water before the final dilution into the aqueous buffer.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

A3: The pH of a solution can significantly impact the solubility of a compound if it contains ionizable functional groups.[1] For acidic compounds, increasing the pH above their pKa leads to deprotonation and the formation of a more soluble salt.[1] Conversely, for basic compounds, decreasing the pH below their pKa results in protonation and the formation of a more soluble cation.[1] The chemical structure of this compound (C25H48N2O5Si) suggests the presence of amine groups which are basic. Therefore, lowering the pH of the aqueous buffer may increase its solubility. It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Q4: Can I use co-solvents or other additives to improve the solubility of this compound in my aqueous buffer?

A4: Yes, the use of co-solvents and other excipients can be an effective strategy. However, it is critical to ensure that any additive is compatible with your downstream experiments and does not interfere with the biological activity of this compound.

  • Co-solvents: Organic solvents like ethanol, isopropanol, or polyethylene glycol (PEG) can be used in small percentages in the final aqueous buffer to increase the solubility of hydrophobic compounds.[3]

  • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help to solubilize compounds by forming micelles.

  • Solubilizing Agents: The addition of certain charged amino acids, like L-arginine and L-glutamic acid, has been shown to improve the solubility and stability of some molecules.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound insolubility issues.

G A Start: this compound Insoluble B Prepare Stock in 100% DMSO A->B C Physical Methods: - Vortex - Sonicate - Gentle Heat B->C D Still Insoluble? C->D D->B Yes E Dilute into Aqueous Buffer D->E No F Precipitation? E->F G Optimize Buffer Conditions F->G Yes K Successful Solubilization F->K No H pH Adjustment (likely lower pH for this compound) G->H I Add Co-solvents (e.g., Ethanol, PEG) G->I J Add Surfactants (e.g., Tween-20) G->J L Re-evaluate Experiment: - Lower Concentration - Different Buffer G->L If all fail H->K I->K J->K

A step-by-step workflow for addressing this compound insolubility.

Quantitative Data: Solubility Test Matrix

When troubleshooting, it is essential to systematically test and document the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.

Condition IDSolvent SystempHCo-solvent (% v/v)AdditiveTemperature (°C)Observation (Soluble/Precipitate)Max Soluble Conc. (µM)
A-1100% PBS7.4NoneNone25Precipitate< 1
A-2100% PBS6.0NoneNone25
A-3100% PBS7.41% EthanolNone25
A-4100% PBS7.4None0.01% Tween-2025
A-5100% PBS7.4NoneNone37

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Note that hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened bottle if possible.[4]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.[4]

  • Storage: Store the stock solution at -80°C for long-term storage or -20°C for short-term storage, as recommended by the supplier.[4] Aliquot to avoid repeated freeze-thaw cycles.

Protocol 2: Screening for Optimal Aqueous Buffer Conditions
  • Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Also, prepare buffers containing different co-solvents or surfactants at various concentrations.

  • Serial Dilution: Create a serial dilution of your this compound DMSO stock solution.

  • Mixing: In a 96-well plate or microcentrifuge tubes, add a small volume of the this compound stock dilution to each of the different buffer conditions.

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observation: Visually inspect each sample for any signs of precipitation.

  • Quantification (Optional): To determine the exact solubility, centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

This compound Signaling Pathway Context

This compound is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2).[4] The immunoproteasome is involved in the processing of intracellular antigens for presentation by MHC class I molecules. In some cancers, the immunoproteasome is overexpressed and contributes to cell survival and proliferation. By inhibiting LMP2, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4]

G cluster_0 Cell UK101 This compound LMP2 Immunoproteasome (LMP2) UK101->LMP2 Inhibits Protein_Degradation Altered Protein Degradation LMP2->Protein_Degradation p27_accumulation p27 Accumulation Protein_Degradation->p27_accumulation PARP_Cleavage PARP Cleavage Protein_Degradation->PARP_Cleavage G1_Arrest G1 Cell Cycle Arrest p27_accumulation->G1_Arrest Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Simplified signaling pathway of this compound in cancer cells.

References

Technical Support Center: Optimizing UK-101 Concentration for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and detailed protocols for utilizing UK-101 to induce apoptosis in experimental settings. Our goal is to facilitate the effective use of this compound and help researchers achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in inducing apoptosis?

A1: this compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2 (Low Molecular Mass Polypeptide 2).[1] The immunoproteasome is a specialized form of the proteasome, which is crucial for protein degradation. By selectively inhibiting LMP2, this compound disrupts the normal protein degradation process within cancer cells, leading to an accumulation of pro-apoptotic proteins and cell cycle regulators. This disruption triggers programmed cell death, or apoptosis.

Q2: How does the apoptotic mechanism of this compound differ from general proteasome inhibitors?

A2: Unlike general proteasome inhibitors such as bortezomib, which broadly target multiple proteasome subunits, this compound exhibits high selectivity for the LMP2 subunit of the immunoproteasome. A key distinction is that this compound-induced apoptosis is not mediated by the blockade of the NF-κB signaling pathway, a common mechanism for many general proteasome inhibitors. This selectivity may result in a different side-effect profile and offers a more targeted approach for cancers that overexpress the immunoproteasome.

Q3: What is the recommended starting concentration range for this compound in an apoptosis assay?

A3: Based on available studies, a starting concentration range of 1 µM to 10 µM is recommended for initial dose-response experiments. For instance, in PC-3 prostate cancer cells, this compound has been shown to induce apoptosis in a dose-dependent manner within the 2-8 µM range when treated for 24 to 48 hours.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. A thorough dose-response study is crucial to determine the optimal concentration for your particular model system.

Q4: How long should I incubate my cells with this compound to observe apoptosis?

A4: The induction of apoptosis by this compound is both time and concentration-dependent. A common starting point for incubation is 24 to 48 hours. However, it is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal incubation period for observing maximum apoptosis without inducing significant secondary necrosis in your specific cell line.

Q5: Which cellular markers are indicative of this compound-induced apoptosis?

A5: this compound-induced apoptosis is characterized by the activation of both the intrinsic and extrinsic apoptotic pathways. Key markers to assess include:

  • Phosphatidylserine (PS) externalization: Detectable using an Annexin V binding assay.

  • Caspase activation: Increased activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).

  • PARP cleavage: Cleavage of Poly (ADP-ribose) polymerase by activated caspase-3.

  • Increased p27 accumulation: this compound can induce cell cycle arrest, leading to an increase in the cell cycle inhibitor p27.[1]

Data Presentation

Table 1: Dose-Response of this compound on Apoptosis Induction in PC-3 Cells (48-hour treatment)
This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Vehicle Control)4.8 ± 0.72.5 ± 0.47.3 ± 1.1
112.3 ± 1.54.1 ± 0.616.4 ± 2.1
225.6 ± 2.88.9 ± 1.234.5 ± 4.0
548.2 ± 5.115.7 ± 2.363.9 ± 7.4
862.5 ± 6.324.1 ± 3.186.6 ± 9.4
1065.1 ± 5.928.5 ± 3.593.6 ± 9.4

Note: This table presents representative data. Optimal concentrations and the extent of apoptosis will vary depending on the cell line, passage number, and specific experimental conditions. Researchers are strongly encouraged to generate their own dose-response curves.

Mandatory Visualizations

UK101_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway UK101 This compound Immunoproteasome Immunoproteasome (LMP2 subunit) UK101->Immunoproteasome Inhibits Protein_Accumulation Accumulation of Pro-apoptotic Proteins & Cell Cycle Regulators (e.g., p27) Immunoproteasome->Protein_Accumulation Leads to Intrinsic_Pathway Intrinsic Pathway Protein_Accumulation->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Protein_Accumulation->Extrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Death_Receptors Death Receptors Extrinsic_Pathway->Death_Receptors Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Cell_Culture Cell Culture (Logarithmic growth phase) Dose_Response Dose-Response Experiment (e.g., 0, 1, 2, 5, 8, 10 µM) Cell_Culture->Dose_Response Drug_Preparation Prepare this compound Stock Solution (e.g., in DMSO) Drug_Preparation->Dose_Response Time_Course Time-Course Experiment (e.g., 12, 24, 48, 72 hours) Dose_Response->Time_Course AnnexinV Annexin V / PI Staining (Flow Cytometry) Time_Course->AnnexinV Caspase_Assay Caspase-3/7 Activity Assay (Luminescence/Fluorescence) Time_Course->Caspase_Assay Western_Blot Western Blot Analysis (Cleaved PARP, Cleaved Caspases) Time_Course->Western_Blot Data_Analysis Data Analysis and Determination of Optimal Concentration AnnexinV->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for optimizing this compound concentration.

Experimental Protocols

Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2, 5, 8, 10 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (collecting it, as it may contain detached apoptotic cells). Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use single-stained controls (Annexin V-FITC only and PI only) for proper compensation.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 2: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Western Blotting for Apoptosis Markers

Objective: To detect the cleavage of PARP and caspases, key indicators of apoptosis.

Materials:

  • Cells of interest

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background apoptosis in untreated control cells 1. Cell culture conditions: Over-confluency, nutrient deprivation, or contamination can induce apoptosis. 2. Harsh cell handling: Excessive trypsinization or centrifugation can damage cells. 3. Reagent issues: Contaminated media or serum.1. Ensure cells are in the logarithmic growth phase and are not overgrown. Regularly test for mycoplasma contamination. 2. Handle cells gently. Use a non-enzymatic cell dissociation solution for sensitive cells. Centrifuge at low speeds (300-400 x g). 3. Use fresh, high-quality reagents.
No significant increase in apoptosis with this compound treatment 1. Suboptimal concentration or incubation time: The concentration may be too low or the incubation time too short. 2. Cell line resistance: The cell line may have low levels of immunoproteasome expression or inherent resistance mechanisms. 3. Inactive compound: The this compound stock solution may have degraded.1. Perform a comprehensive dose-response (e.g., 0.1 to 20 µM) and time-course (e.g., 12 to 72 hours) experiment. 2. Verify the expression of the LMP2 subunit in your cell line by Western blot. Consider using a positive control cell line known to be sensitive to this compound. 3. Prepare a fresh stock solution of this compound.
Poor separation of cell populations in Annexin V/PI flow cytometry 1. Inadequate compensation: Spectral overlap between FITC and PI can obscure results. 2. Cell debris: Dead cells can fragment and interfere with the analysis. 3. Delayed analysis: Apoptosis is a dynamic process; delays can lead to a shift from early to late apoptosis/necrosis.1. Always include single-color controls to set up proper compensation. 2. Adjust the forward and side scatter gates to exclude debris. Consider using a viability dye to gate on intact cells. 3. Analyze samples as soon as possible after staining. Keep samples on ice and protected from light.
Weak or no signal for cleaved caspases or PARP in Western blot 1. Timing of harvest: Caspase activation can be transient. 2. Insufficient protein loading or poor transfer. 3. Low antibody affinity or incorrect antibody dilution.1. Perform a time-course experiment to identify the peak of caspase activation. 2. Quantify protein concentration accurately and ensure equal loading. Verify transfer efficiency using Ponceau S staining. 3. Use a validated antibody at the recommended dilution. Include a positive control (e.g., cells treated with staurosporine) to confirm antibody performance.
High levels of necrosis observed even at low this compound concentrations 1. Off-target effects at higher concentrations. 2. Cell line is particularly sensitive and undergoes rapid apoptosis leading to secondary necrosis.1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Perform a time-course experiment at a lower concentration to capture the early apoptotic phase before the onset of secondary necrosis.

References

How to minimize off-target effects of UK-101

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of UK-101, a potent and selective immunoproteasome β1i (LMP2) inhibitor.

Troubleshooting Guides

Unexpected experimental outcomes can often be traced to off-target effects. This guide provides systematic approaches to identify and mitigate these effects when using this compound.

Issue 1: Observed cellular phenotype is stronger or different than expected from LMP2 inhibition.

  • Possible Cause: The phenotype may be a result of this compound engaging with unintended targets.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Perform a dose-response curve to ensure the phenotype correlates with the IC50 of this compound for LMP2.[1] A Cellular Thermal Shift Assay (CETSA) can also confirm target engagement in intact cells.[1]

    • Validate with a Secondary Inhibitor: Use a structurally different LMP2 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.[1][2]

    • Genetic Validation: Use RNAi or CRISPR-Cas9 to knock down or knock out the gene encoding LMP2 (PSMB9).[2] This will help confirm that the observed phenotype is a direct result of LMP2 modulation.[2]

    • Perform Rescue Experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[1]

Issue 2: Significant cellular toxicity is observed at effective concentrations.

  • Possible Cause: this compound may be interacting with off-targets that regulate essential cellular processes.

  • Troubleshooting Steps:

    • Lower the Concentration: Titrate this compound to the lowest effective concentration required for LMP2 inhibition to minimize engagement with lower-affinity off-targets.[1][2]

    • Profile for Off-Target Liabilities: Submit this compound for broad off-target screening, such as a comprehensive kinase panel or a safety pharmacology panel, to identify potential unintended targets.[1]

    • Assess Cell Health: Use assays for cell viability (e.g., MTT) and apoptosis (e.g., caspase activity) to quantify the toxicity across multiple cell lines.[3]

Summary of Mitigation Strategies
StrategyPrincipleProsCons
Dose Optimization Use the lowest concentration that achieves the desired on-target effect.[2]Simple, cost-effective, reduces risk of engaging low-affinity off-targets.May not eliminate off-target effects from high-affinity unintended targets.
Use of Structurally Distinct Inhibitors Confirms that the observed phenotype is due to inhibition of the intended target, not a shared off-target of a specific chemical scaffold.[2]Increases confidence in on-target attribution of the phenotype.Requires sourcing and validating additional compounds.
Genetic Validation (e.g., RNAi, CRISPR) Directly assesses the effect of reducing the target protein level, providing a comparison for the pharmacological inhibitor.[2]Provides strong evidence for the on-target dependency of a phenotype.Can be time-consuming and may have its own off-target effects or compensatory responses.
Target Engagement Assays (e.g., CETSA) Confirms that the compound is binding to the intended target in a cellular context at the concentrations used.[1]Directly measures target binding in a physiological setting.Does not rule out binding to other off-targets.
Broad Off-Target Profiling Empirically screens the compound against a large panel of proteins (e.g., kinases, GPCRs) to identify unintended interactions.[4][5]Provides a comprehensive profile of potential off-targets.Can be expensive; panels may not cover all possible off-targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known selectivity characteristics?

A1: this compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2.[6] It shows a 144-fold selectivity over the constitutive proteasome subunit β1c and a 10-fold selectivity over the immunoproteasome subunit β5i.[6] this compound has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells.[6]

This compound Selectivity Profile
TargetIC50
β1i (LMP2) - On-Target 104 nM
β5i (LMP7) - Off-Target1 µM
β1c (PSC6) - Off-Target15 µM

Q2: How can I computationally predict potential off-targets for this compound?

A2: In silico methods can predict potential off-target interactions by screening the chemical structure of this compound against databases of known protein structures.[2] Tools that use chemical similarity, such as SEA (Similarity Ensemble Approach), can identify proteins that may bind to this compound based on known ligands of those proteins.[7] These predictions should always be validated experimentally.

Q3: What are the best practices for control experiments when using this compound?

A3: Robust control experiments are critical for distinguishing on-target from off-target effects. Always include:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Positive Control: A well-characterized inhibitor for the same target to ensure the experimental system is responsive.[2]

  • Inactive Control: A structurally similar but inactive analog of this compound, if available, to control for effects related to the chemical scaffold itself.

Experimental Protocols & Visualizations

General Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general workflow to confirm the engagement of this compound with its target, LMP2, in a cellular context.[1]

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble LMP2 remaining at each temperature using Western blotting or mass spectrometry.

  • Analysis: In this compound-treated samples, LMP2 should remain soluble at higher temperatures compared to the vehicle control, indicating target stabilization upon binding.

Diagrams

cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway UK101_on This compound LMP2 Immunoproteasome (LMP2/β1i) UK101_on->LMP2 Inhibits Protein_Deg Protein Degradation (Antigen Presentation) LMP2->Protein_Deg Blocks Cell_Cycle Cell Cycle Arrest Apoptosis Protein_Deg->Cell_Cycle Leads to UK101_off This compound OffTarget Off-Target Kinase X UK101_off->OffTarget Inhibits Unintended_Sig Unintended Signaling OffTarget->Unintended_Sig Disrupts Toxicity Cellular Toxicity Unintended_Sig->Toxicity Leads to

Caption: On-target vs. a hypothetical off-target pathway for this compound.

Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Correlates Correlates with LMP2 IC50? Dose_Response->Correlates Genetic_Validation Perform Genetic Validation (RNAi/CRISPR) Correlates->Genetic_Validation Yes Off_Target_Screen Conduct Broad Off-Target Screen Correlates->Off_Target_Screen No Secondary_Inhibitor Test Structurally Different LMP2 Inhibitor Genetic_Validation->Secondary_Inhibitor On_Target Likely On-Target Effect Secondary_Inhibitor->On_Target Phenotype Recapitulated Off_Target Likely Off-Target Effect Secondary_Inhibitor->Off_Target Phenotype Not Recapitulated Off_Target_Screen->Off_Target

Caption: Troubleshooting workflow for an unexpected phenotype.

Start Start: Prepare Cell Lysates Treat Treat Lysates with This compound vs. Vehicle Start->Treat Heat Apply Thermal Challenge (Gradient) Treat->Heat Separate Separate Soluble and Aggregated Fractions Heat->Separate Analyze Analyze Soluble LMP2 (e.g., Western Blot) Separate->Analyze Result Compare Thermal Stability Analyze->Result Engaged Target Engaged Result->Engaged Increased Stability Not_Engaged Target Not Engaged or Weak Binding Result->Not_Engaged No Change in Stability

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

References

UK-101 degradation and stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of UK-101 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2).[1] It belongs to the class of α',β'-epoxyketone proteasome inhibitors. Its mechanism of action involves the formation of a stable covalent bond with the N-terminal threonine residue of the LMP2 catalytic subunit, thereby irreversibly inhibiting its chymotrypsin-like activity. This covalent modification has been observed to be stable for at least 48 hours in PC-3 cells after the removal of free this compound.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid compound and stock solutions are provided below.

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°C or -80°CLong-termProtect from moisture and light.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A typical concentration for a stock solution is 10 mM. To prepare the solution, dissolve the lyophilized this compound powder in the appropriate volume of DMSO and ensure it is fully dissolved by gentle vortexing. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: How stable is this compound in aqueous solutions and cell culture media?

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity of this compound in my experiments.

This is a common issue that can arise from compound degradation. The following decision tree can help you troubleshoot the problem.

Troubleshooting_UK101_Activity start Inconsistent or Low This compound Activity check_storage Was the solid compound and stock solution stored correctly? start->check_storage check_age Is the stock solution within the recommended storage period? check_storage->check_age Yes prepare_new Prepare fresh stock solution from solid. check_storage->prepare_new No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_age->check_freeze_thaw Yes check_age->prepare_new No check_dilution Was the working solution prepared fresh? check_freeze_thaw->check_dilution Yes use_new_aliquot Use a fresh aliquot of stock solution. check_freeze_thaw->use_new_aliquot No prepare_fresh_working Prepare working solution immediately before use. check_dilution->prepare_fresh_working No contact_support Contact Technical Support for further assistance. check_dilution->contact_support Yes

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: I observe precipitation when diluting my this compound DMSO stock solution into aqueous buffer.

This compound is a hydrophobic molecule, and its solubility in aqueous solutions is limited. Precipitation upon dilution can lead to a lower effective concentration of the inhibitor.

  • Possible Cause: The final concentration of DMSO in the aqueous solution is too low to maintain the solubility of this compound.

    • Solution: Ensure that the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% to 1% is generally well-tolerated by most cell lines. If precipitation persists, consider preparing an intermediate dilution in a solvent mixture with higher organic content before the final dilution into the aqueous buffer.

  • Possible Cause: The aqueous buffer has a pH that promotes precipitation.

    • Solution: While specific data for this compound is unavailable, the stability of similar compounds can be pH-dependent. If possible, test the solubility of this compound in a small volume of your buffer at different pH values to determine the optimal conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 484.6 g/mol . For 1 mg of this compound, you will need to add 206.3 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial of this compound.

    • Gently vortex the vial until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: General Workflow for a Cell-Based Assay with this compound

The following diagram outlines a typical workflow for treating cells with this compound.

Cell_Assay_Workflow start Start cell_seeding Seed cells and allow them to adhere/grow. start->cell_seeding prepare_working Prepare fresh working solution of this compound from a frozen aliquot. cell_seeding->prepare_working treat_cells Treat cells with the desired concentration of this compound. prepare_working->treat_cells incubation Incubate for the desired duration. treat_cells->incubation assay Perform downstream assay (e.g., viability, western blot). incubation->assay end End assay->end

Caption: General experimental workflow for cell-based assays using this compound.

Signaling Pathways

This compound targets the immunoproteasome, which is a key component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.

Proteasome_Inhibition_Pathway Ubiquitin Ubiquitin Ub_Protein Ubiquitinated Target Protein Ubiquitin->Ub_Protein Target_Protein Target Protein Target_Protein->Ub_Protein Proteasome 26S Proteasome (includes LMP2) Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation UK101 This compound Inhibition UK101->Inhibition Inhibition->Proteasome

Caption: Simplified diagram of the ubiquitin-proteasome pathway and the inhibitory action of this compound.

Disclaimer: The information provided in this technical support center is for research purposes only. The stability of this compound can be influenced by various factors specific to your experimental setup. It is recommended to perform your own stability tests for critical applications.

References

Overcoming resistance to UK-101 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the UK-101 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the serine/threonine-protein kinase B-Raf. Specifically, it targets the V600E mutation, a common driver mutation in several cancers. By inhibiting the mutated B-Raf protein, this compound blocks downstream signaling through the mitogen-activated protein kinase (MAPK/ERK) pathway, thereby inhibiting cancer cell proliferation and survival.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

Acquired resistance to this compound and similar targeted therapies is a significant challenge. The most common mechanisms can be broadly categorized into two groups:

  • Reactivation of the MAPK Pathway:

    • Secondary Mutations: Activating mutations in downstream components of the pathway, such as MEK1, can render the inhibition of B-Raf ineffective.[1][2]

    • Gene Amplification: Increased copy number of the BRAF V600E gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of this compound.

    • BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms of the protein that dimerize and signal in a this compound-independent manner.[2]

    • Upregulation of other RAF isoforms: Increased expression of A-Raf or C-Raf can compensate for B-Raf inhibition.[3]

  • Activation of Bypass Signaling Pathways:

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as EGFR, PDGFRβ, and IGF-1R can activate parallel survival pathways, most notably the PI3K/AKT pathway.[4][5][6]

    • Activating Mutations in Parallel Pathways: Mutations in key nodes of other survival pathways, for instance, activating mutations in NRAS or loss of the tumor suppressor PTEN, can promote cell survival independently of the MAPK pathway.[1][4]

The following diagram illustrates the primary resistance pathways to this compound.

UK101_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR, PDGFR, IGF-1R) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RTK->PI3K Bypass Activation BRAF BRAF V600E RAS->BRAF CRAF CRAF RAS->CRAF RAS->CRAF Pathway Reactivation MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation UK101 This compound UK101->BRAF Inhibition CRAF->MEK BRAF_splice BRAF Splice Variant BRAF_splice->MEK BRAF_splice->MEK Splice Variant

Caption: Signaling pathways implicated in this compound resistance.

Troubleshooting Guides

Guide 1: Investigating Decreased this compound Efficacy in Cell Culture

Problem: A previously sensitive cancer cell line is showing a reduced response to this compound, as indicated by a rightward shift in the dose-response curve and an increased IC50 value.

Possible Causes and Solutions:

Possible Cause Suggested Action Expected Outcome
Development of a resistant subpopulation Perform a new cell viability assay (e.g., MTT or CCK-8) to confirm the IC50 shift. Establish a this compound resistant cell line by continuous culture in the presence of increasing concentrations of the drug.Confirmation of resistance and generation of a model system for further investigation.
Reactivation of the MAPK pathway Perform western blot analysis on lysates from sensitive and resistant cells (treated with this compound) to assess the phosphorylation status of MEK and ERK.Increased p-MEK and/or p-ERK levels in resistant cells compared to sensitive cells upon this compound treatment.
Activation of a bypass pathway (e.g., PI3K/AKT) Conduct western blot analysis for phosphorylated AKT (p-AKT) in both sensitive and resistant cell lines.Elevated p-AKT levels in the resistant cell line, suggesting activation of the PI3K/AKT pathway.
Upregulation of a receptor tyrosine kinase (RTK) Use a phospho-RTK array to screen for increased phosphorylation of various RTKs. Confirm hits with specific western blots.Identification of specific RTKs that are hyperactivated in the resistant cells.

The following workflow can guide the generation and characterization of a this compound resistant cell line.

generate_resistant_cells_workflow start Start with this compound Sensitive Parental Cell Line culture Culture cells in media with IC50 concentration of this compound start->culture increase_conc Gradually increase this compound concentration over several passages culture->increase_conc stabilize Culture resistant population in a constant high concentration of this compound increase_conc->stabilize characterize Characterize Resistant Line (IC50, Western Blot, etc.) stabilize->characterize end Resistant Cell Line Established characterize->end

Caption: Workflow for generating a this compound resistant cell line.
Guide 2: Western Blot Troubleshooting for MAPK and PI3K/AKT Pathways

Problem: Inconsistent or unexpected results when probing for key signaling proteins (e.g., p-ERK, p-AKT).

Issue Possible Cause Recommendation
No or weak signal for phosphorylated proteins Inadequate stimulation or inhibition of the pathway.Ensure appropriate treatment times and concentrations of this compound or other modulators. Include positive and negative controls.
Issues with antibody.Use a validated antibody at the recommended dilution. Ensure the antibody is specific for the phosphorylated form of the protein.
Protein degradation.Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).
Antibody concentration too high.Titrate the primary and secondary antibodies to optimal concentrations.
Phospho-protein signal does not change with treatment Cells are already resistant.The signaling pathway may be constitutively active in your resistant cell line.
Loading control variation.Ensure equal protein loading by quantifying protein concentration before loading and probing for a housekeeping protein (e.g., GAPDH, β-actin).

A logical decision-making process for troubleshooting western blot results is outlined below.

western_blot_troubleshooting box_node box_node start Unexpected Western Blot Result check_loading Is loading control (e.g., GAPDH) consistent? start->check_loading check_protein_quant Re-quantify protein and re-run gel with equal loading. check_loading->check_protein_quant No check_signal Is there a signal for the protein of interest? check_loading->check_signal Yes check_antibody Check antibody dilution, age, and validation. check_signal->check_antibody Weak/No check_pathway Is the signal change as expected with treatment? check_signal->check_pathway Yes check_transfer Verify transfer efficiency (e.g., Ponceau S stain). check_antibody->check_transfer review_protocol Review treatment times, concentrations, and controls. check_pathway->review_protocol No consider_resistance Consider intrinsic or acquired resistance mechanisms. check_pathway->consider_resistance No

Caption: Decision tree for troubleshooting western blot experiments.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to incrementally increasing concentrations of this compound.[7][8]

  • Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in their standard growth medium.

  • Initial Drug Exposure: Once the cells are attached and actively dividing, replace the medium with one containing this compound at a concentration equal to the IC50 of the parental line.

  • Monitoring and Maintenance: Monitor the cells for signs of death. Replace the drug-containing medium every 3-4 days. Initially, a large proportion of cells may die.

  • Expansion of Surviving Cells: Allow the surviving cells to proliferate. Once the culture reaches about 80% confluency, passage the cells.

  • Dose Escalation: In the subsequent passages, gradually increase the concentration of this compound. A 1.5 to 2-fold increase at each step is a common starting point.[7] If significant cell death occurs, reduce the fold-increase.

  • Stabilization: Continue this process for several months until the cells can proliferate steadily in a high concentration of this compound (e.g., 5-10 times the parental IC50).

  • Characterization: Confirm the resistance by performing a cell viability assay to determine the new IC50. The resistant cell line is generally considered established if the IC50 increases by more than three-fold.[9]

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for MAPK and AKT Signaling

This protocol details the detection of key phosphorylated proteins in the MAPK and PI3K/AKT pathways.[12][13][14]

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody for the total protein (e.g., anti-ERK, anti-AKT) and a loading control (e.g., anti-GAPDH).

References

Technical Support Center: UK-101 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-101. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and find answers to frequently asked questions regarding experiments with this compound, a potent and selective immunoproteasome β1i (LMP2) inhibitor.[1]

Mechanism of Action

This compound is a selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2, with an IC50 of 104 nM.[1] It displays significant selectivity over the constitutive proteasome subunit β1c (144-fold) and the β5 subunit (10-fold).[1] The primary mechanism of action involves the inhibition of LMP2, which leads to the accumulation of polyubiquitinated proteins, cell cycle arrest at the G1 phase, and subsequent induction of apoptosis in cancer cells.[1] This makes this compound a subject of interest for cancer research, particularly for prostate cancer.[1]

UK101_Pathway cluster_proteasome Proteasome cluster_cell Cancer Cell LMP2 β1i (LMP2) LMP7 β5i (LMP7) MECL1 β2i (MECL-1) UK101 This compound UK101->LMP2 Inhibits Ub_Proteins Polyubiquitinated Proteins p27 p27 Ub_Proteins->p27 Degradation G1_Arrest G1 Phase Arrest p27->G1_Arrest Induces PARP PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis Marker of G1_Arrest->Apoptosis Leads to

Figure 1. Simplified signaling pathway of this compound action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower-than-expected cytotoxicity in my cancer cell line after this compound treatment. What are the possible reasons?

A1: Several factors could contribute to reduced efficacy. Consider the following:

  • Cell Line Specificity: The expression levels of the immunoproteasome can vary significantly between different cancer cell lines. This compound's efficacy is dependent on the presence and activity of the β1i (LMP2) subunit. It is recommended to verify LMP2 expression in your cell line via Western Blot or qPCR.

  • Compound Stability: Ensure that your stock solution of this compound is stored correctly (-80°C for long-term, -20°C for short-term) and has not undergone multiple freeze-thaw cycles.[1] this compound may degrade in aqueous media over extended incubation periods.

  • Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects that can confound results.[2] It is crucial to perform a dose-response curve to identify the optimal concentration.

  • Cellular Efflux: Some cancer cell lines express high levels of multidrug resistance (MDR) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q2: My Western blot does not show a significant increase in cleaved PARP, even at concentrations that reduce cell viability. Why?

A2: This could indicate that an alternative cell death pathway is being activated, or there might be an issue with the experimental setup.

  • Apoptosis Pathway: this compound has been shown to induce apoptosis, which is typically marked by PARP cleavage.[1] However, the timing of this event can vary. Consider creating a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of PARP cleavage.

  • Alternative Cell Death: At certain concentrations or in specific cell lines, this compound might be inducing other forms of cell death, such as necroptosis or autophagy, which do not necessarily involve PARP cleavage. Consider using markers for these pathways.

  • Antibody and Protocol: Ensure your PARP antibody is validated and that your Western blot protocol is optimized for detecting the cleaved fragment.[3][4]

Q3: I'm seeing variability in my cell viability assay results between experiments. How can I improve consistency?

A3: Consistency in cell viability assays requires careful attention to several experimental parameters.

Troubleshooting_Workflow Start Inconsistent Viability Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Standardize_Seeding Standardize Cell Seeding Density Check_Cells->Standardize_Seeding Check_Reagents Check Reagent Quality (this compound, Assay Reagents) Check_Incubation Ensure Consistent Incubation Time & Conditions (CO2, Temp) Check_Reagents->Check_Incubation Standardize_Seeding->Check_Reagents Check_Assay Review Assay Protocol (e.g., MTT, CellTiter-Glo) Check_Incubation->Check_Assay Analyze_Data Re-evaluate Data Analysis (Background Subtraction, Normalization) Check_Assay->Analyze_Data Consistent_Results Consistent Results Analyze_Data->Consistent_Results

Figure 2. Workflow for troubleshooting inconsistent viability results.
  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug sensitivity.

  • Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number will directly impact the final readout.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity).[5] Ensure the chosen assay is appropriate for your experimental question. For instance, ATP-based assays like CellTiter-Glo can be more sensitive than tetrazolium reduction assays (MTT, MTS).

Quantitative Data Summary

The following tables summarize the expected quantitative results from key experiments with this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
β1i (LMP2)104
β1c15,000
β51,000
Data derived from biochemical assays.[1]

Table 2: Cellular Effects of this compound on PC-3 Prostate Cancer Cells (24-hour treatment)

This compound Conc. (µM)% Cells in G1 PhaseRelative PARP Cleavage
0 (Control)55%1.0
162%1.5
275%2.8
483%4.5
888%6.2
Data represents typical expected outcomes based on published findings.[1]

Experimental Protocols

Protocol 1: Cell Viability (ATP-Based Assay, e.g., CellTiter-Glo®)

This protocol is for assessing cell viability by measuring ATP levels, an indicator of metabolically active cells.[5]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

  • Measurement: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Subtract the average luminescence from medium-only wells (background) and normalize the data to the vehicle-treated control wells.

Protocol 2: Western Blot for PARP Cleavage and p27 Accumulation

This protocol allows for the detection of key protein markers modulated by this compound treatment.[3][6]

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with desired concentrations of this compound for the specified time. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

References

Technical Support Center: Refining UK-101 Dosage for Long-term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing and refining the dosage of UK-101 for long-term animal studies. The guidance is based on established principles of preclinical toxicology and pharmacology, adapted for the specific characteristics of this compound as a selective immunoproteasome β1i (LMP2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as LMP2.[1] It displays significantly higher selectivity for β1i over the constitutive proteasome subunit β1c and the β5 subunit.[1] By inhibiting LMP2, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest for cancer research, particularly prostate cancer.[1]

Q2: Is there a recommended starting dose for this compound in long-term animal studies?

A2: There is no established universal starting dose for long-term studies with this compound. A short-term in vivo study in a prostate cancer mouse xenograft model used intraperitoneal injections of 1-3 mg/kg twice a week for 3 weeks, with 3 mg/kg showing significant tumor volume decrease without systemic toxicity.[1] However, for long-term studies, it is crucial to conduct initial dose-range finding studies to determine the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL).[2][3]

Q3: How do I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?

A3: The MTD is the highest dose that can be administered for the duration of the study without causing unacceptable toxicity.[2] It is typically determined in preliminary short-duration studies by observing clinical signs, body weight changes, and food consumption.[2] The duration of dosing influences the MTD; for example, the MTD for a 28-day study may be lower than for a 7-day study.[2]

Q4: What factors should be considered when selecting dose levels for long-term toxicity studies?

A4: Dose level selection for chronic studies should be based on findings from subchronic or range-finding studies.[3] Key considerations include the MTD, pharmacokinetic data, and the intended clinical application. Generally, at least three dose levels are used: a high dose (based on the MTD), a low dose (that produces a minimal or no toxic effect), and an intermediate dose.[2]

Q5: How can I extrapolate a safe starting dose from animal studies to humans?

A5: The FDA provides guidance on estimating the maximum safe starting dose in initial clinical trials.[4] This often involves converting the animal NOAEL to a Human Equivalent Dose (HED) based on body surface area.[4] The formula for this conversion is: HED = animal dose (mg/kg) x (animal weight (kg) / human weight (kg))^0.33.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected mortality or severe toxicity at previously tolerated doses in longer studies. Cumulative toxicity of this compound. The MTD for short-term studies may not be appropriate for chronic administration.[2]Re-evaluate the MTD in a study of longer duration. Implement more frequent and detailed clinical monitoring. Consider reducing the dose or the frequency of administration.
Lack of efficacy at doses that are well-tolerated. Insufficient drug exposure at the target site. Rapid metabolism or clearance of this compound.Conduct pharmacokinetic (PK) studies to determine the bioavailability, half-life, and tissue distribution of this compound in your animal model.[5][6][7] Adjust the dosing regimen (e.g., increase frequency) based on PK data to maintain therapeutic concentrations.
High inter-animal variability in response to this compound. Differences in animal age, weight, sex, or health status.[8] Genetic variability within the animal strain.Ensure uniformity in the animal population used for the study. Increase the number of animals per group to improve statistical power.
Difficulty in formulating this compound for long-term administration. Poor solubility or stability of the compound in the chosen vehicle.Consult the manufacturer's data sheet for solubility information. Test different biocompatible vehicles for long-term stability and to ensure consistent dosing.

Experimental Protocols

1. Dose-Range Finding Study (to determine MTD)

  • Objective: To determine the maximum tolerated dose of this compound for a specified duration (e.g., 14 or 28 days).

  • Methodology:

    • Select a small group of animals (e.g., 3-5 per sex per group).

    • Administer escalating doses of this compound to different groups. Start with a dose significantly lower than the highest dose used in short-term efficacy studies (e.g., start with 1 mg/kg and escalate).

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress).

    • Record body weight and food consumption at least twice weekly.

    • At the end of the study, perform gross necropsy and histopathology on major organs to identify any treatment-related changes.

    • The MTD is the highest dose that does not produce significant toxicity or more than a 10% reduction in body weight gain.[2][3]

2. Long-Term Toxicity and Efficacy Study

  • Objective: To evaluate the safety and efficacy of this compound over a prolonged period (e.g., 3-6 months).

  • Methodology:

    • Based on the dose-range finding study, select at least three dose levels: a high dose (at or near the MTD), a low dose, and an intermediate dose. Include a vehicle control group.

    • Use a larger group of animals (e.g., 10-15 per sex per group) to ensure statistical power.

    • Administer this compound according to the planned long-term schedule.

    • Monitor and record clinical signs, body weight, and food consumption regularly.

    • Collect blood samples at interim time points for hematology and clinical chemistry analysis to monitor for organ toxicity.[2]

    • For efficacy assessment in cancer models, measure tumor volume regularly.

    • At the end of the study, perform a complete necropsy, weigh major organs, and conduct detailed histopathological examination of all tissues.

Visualizations

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Long-Term Study Design cluster_2 Phase 3: Long-Term In-Life Phase cluster_3 Phase 4: Terminal Phase and Data Analysis A Initial Dose Selection (Based on in vitro data and short-term in vivo studies) B Dose Escalation Study (Small animal groups) A->B C Determine Maximum Tolerated Dose (MTD) B->C D Select Dose Levels (High, Mid, Low based on MTD) C->D E Define Study Duration and Endpoints (e.g., 3-6 months, tumor volume, toxicity markers) D->E F Chronic Dosing Administration E->F G Regular Monitoring (Clinical signs, body weight, food intake) F->G H Interim Assessments (Bloodwork, tumor measurements) G->H I Necropsy and Histopathology H->I J Data Analysis and NOAEL Determination I->J

Caption: Workflow for Refining this compound Dosage in Long-Term Animal Studies.

G UK101 This compound LMP2 Immunoproteasome (β1i/LMP2 subunit) UK101->LMP2 Inhibits Proteasome Proteasome Activity Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Decreased Cell_Cycle_Proteins Accumulation of Cell Cycle Regulatory Proteins (e.g., p27) Protein_Degradation->Cell_Cycle_Proteins Leads to Apoptosis_Proteins Activation of Apoptotic Proteins (e.g., PARP cleavage) Protein_Degradation->Apoptosis_Proteins Leads to G1_Arrest G1 Cell Cycle Arrest Cell_Cycle_Proteins->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Simplified Signaling Pathway of this compound Action.

References

Issues with UK-101 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the β1i (also known as LMP2) subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells, which plays a crucial role in processing antigens for presentation by MHC class I molecules. In several types of cancer, the immunoproteasome is overexpressed and contributes to cell survival. This compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the catalytic activity of LMP2.[1][2] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, primarily at the G1 phase.[1]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in various cancer cell lines, including prostate cancer (PC-3) and colorectal cancer (DLD-1 and SW480) cells that express moderate to high levels of LMP2.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid powder at -20°C in a dry, dark environment. For short-term storage of a few days to weeks, it can be kept at 4°C. Stock solutions should be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?

A4: Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:

  • Purity: Differences in the percentage of the active compound versus impurities.

  • Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.[4]

  • Solubility: Variations in the ease with which the compound dissolves, which can be affected by purity and crystalline form.

  • Stability: Degradation of the compound over time or due to improper storage.

Troubleshooting Guide

Issue 1: Reduced or no activity of this compound in my experiment.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Use a fresh aliquot of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

  • Possible Cause 3: Low LMP2 Expression in Target Cells.

    • Troubleshooting Step: Verify the expression level of the LMP2 subunit in your target cells using techniques like Western blot or qPCR. This compound's efficacy is dependent on the presence of its target.

Issue 2: Inconsistent results between different batches of this compound.

  • Possible Cause 1: Variation in Compound Purity or Formulation.

    • Troubleshooting Step: If possible, obtain a certificate of analysis (CoA) for each batch to compare purity and other specifications. Perform a dose-response curve for each new batch to determine its effective IC50 value in your assay system.

  • Possible Cause 2: Solubility Differences.

    • Troubleshooting Step: Ensure complete solubilization of the compound in the recommended solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitation. If solubility issues are suspected, sonication may help.

Issue 3: Observed cytotoxicity is higher than expected.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Step: While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration to the minimum required for on-target inhibition. Use a structurally different LMP2 inhibitor as a control to see if the phenotype is replicated.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetIC50Selectivity vs. β1cSelectivity vs. β5
Immunoproteasome β1i (LMP2)104 nM144-fold10-fold

Data obtained from MedchemExpress. IC50 values can vary depending on the assay conditions.

Experimental Protocols

Key Experiment: Assessing the Potency of this compound using an MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., PC-3)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the contents on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

UK101_Signaling_Pathway This compound Signaling Pathway UK101 This compound LMP2 Immunoproteasome (LMP2 subunit) UK101->LMP2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., p27, PARP) LMP2->Pro_Apoptotic Degrades Cell_Cycle Cell Cycle Progression Pro_Apoptotic->Cell_Cycle Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental_Workflow Experimental Workflow for this compound Potency Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding UK101_Prep 2. Prepare this compound Dilutions Incubation 4. Treat Cells with this compound UK101_Prep->Incubation Cell_Seeding->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Solubilization 6. Solubilize Formazan MTT_Addition->Solubilization Read_Plate 7. Measure Absorbance Solubilization->Read_Plate Data_Analysis 8. Calculate % Viability Read_Plate->Data_Analysis IC50 9. Determine IC50 Data_Analysis->IC50

Caption: Workflow for assessing this compound potency via MTT assay.

References

Technical Support Center: Controlling for UK-101's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UK-101, a selective inhibitor of the immunoproteasome subunit β1i (LMP2), in cell-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the immunoproteasome subunit β1i, also known as LMP2.[1] It functions by covalently modifying the LMP2 subunit, leading to the inhibition of its chymotrypsin-like activity.[2] This targeted inhibition induces downstream cellular effects, including apoptosis and cell cycle arrest.[1]

Q2: What are the known cellular effects of this compound?

A2: this compound has been demonstrated to induce apoptosis in a dose-dependent manner, characterized by the cleavage of PARP and caspase-3.[1] Additionally, it can cause cell cycle arrest at the G1 phase, which is associated with an accumulation of the cell cycle inhibitor p27.[1][3] It is important to note that the mode of action of this compound differs from general proteasome inhibitors like bortezomib, as it does not appear to inhibit the NF-κB signaling pathway.[4][5]

Q3: How can I differentiate between cytotoxic and cytostatic effects of this compound in my experiments?

A3: It is crucial to distinguish whether this compound is causing cell death (cytotoxicity) or inhibiting proliferation without killing the cells (cytostatic effect). Cytotoxic drugs directly kill cells, while cytostatic agents prevent them from dividing.[6][7] This can be assessed by employing a combination of assays. For instance, an MTT or resazurin assay can measure overall metabolic activity (a proxy for viable cell number), while a trypan blue exclusion assay or a live/dead cell staining kit can specifically quantify dead cells. A decrease in metabolic activity without a significant increase in dead cells suggests a cytostatic effect, whereas a concurrent decrease in viability and increase in cell death indicates cytotoxicity.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent effects on cell viability.

Possible CauseTroubleshooting StepsExpected Outcome
Off-target effects 1. Perform a dose-response curve: Determine the IC50 value of this compound in your specific cell line. Use the lowest effective concentration to minimize off-target effects. 2. Use a structurally unrelated LMP2 inhibitor: If available, confirm that a different LMP2 inhibitor with a distinct chemical structure produces a similar phenotype. This strengthens the evidence for an on-target effect. 3. Perform a rescue experiment: Genetically knock down LMP2 using siRNA. If the cytotoxic effect of this compound is diminished in the LMP2-knockdown cells compared to control cells, it confirms the on-target activity.Consistent and reproducible dose-dependent effects on cell viability. Similar phenotypes are observed with other LMP2 inhibitors, and the effect is mitigated by LMP2 knockdown.
Cell line-specific sensitivity Test a panel of cell lines: The expression levels of immunoproteasome subunits can vary between cell lines, influencing their sensitivity to this compound. Compare the effects of this compound on your cell line of interest with a cell line known to be sensitive and one known to be resistant.A clear understanding of the relative sensitivity of your cell line to this compound, allowing for appropriate dose selection and interpretation of results.
Experimental variability Standardize all experimental parameters: Ensure consistent cell seeding density, treatment duration, and reagent concentrations. Include appropriate vehicle controls (e.g., DMSO) in all experiments.Reduced variability between experiments and increased confidence in the observed results.

Issue 2: High background or false-positive results in viability assays.

Possible CauseTroubleshooting StepsExpected Outcome
Compound interference with assay reagents Run a cell-free assay control: Incubate this compound at the experimental concentrations with the viability assay reagents in the absence of cells. This will determine if the compound directly reacts with the assay components.No change in signal in the cell-free control, indicating that this compound does not interfere with the assay. If interference is observed, consider using an alternative viability assay with a different detection principle.
Solvent (e.g., DMSO) toxicity Determine the maximum tolerated solvent concentration: Perform a dose-response curve with the vehicle solvent alone to identify the highest concentration that does not affect cell viability.The final solvent concentration in all experimental wells is below the toxic threshold, eliminating its contribution to the observed effects.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for this compound. Note that these values can be cell-line dependent and should be determined empirically in your experimental system.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. β1cSelectivity vs. β5
β1i (LMP2) 104[1][3]144-fold[1][3]10-fold[1][3]
β1c 15,000[1][3]--
β5 1,000[1][3]--

Table 2: Effective Concentration Ranges of this compound in PC-3 Cells (24-hour treatment)

Cellular EffectConcentration Range (µM)Key Markers
G1 Cell Cycle Arrest 1 - 8[3]Increased p27 accumulation[3]
Apoptosis 2 - 8[1]Increased PARP cleavage[1]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the dilutions.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: On-Target Validation using LMP2 siRNA Knockdown

Objective: To confirm that the observed effects of this compound on cell viability are mediated through the inhibition of LMP2.

Materials:

  • Cell line of interest

  • LMP2-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • This compound

  • Reagents for Western blotting (lysis buffer, antibodies against LMP2 and a loading control like β-actin)

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo)

Procedure:

  • siRNA Transfection: a. Seed cells in 6-well plates and allow them to reach 50-60% confluency. b. On the day of transfection, dilute the LMP2 siRNA and control siRNA in Opti-MEM. c. In a separate tube, dilute the transfection reagent in Opti-MEM. d. Combine the diluted siRNA and transfection reagent, incubate for 5-10 minutes at room temperature to allow complex formation. e. Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.

  • Verification of Knockdown (Western Blot): a. After the incubation period, lyse a subset of the transfected cells and perform Western blotting to confirm the knockdown of LMP2 protein expression.

  • This compound Treatment and Viability Assay: a. Re-seed the remaining transfected cells into 96-well plates. b. Treat the cells with a range of this compound concentrations (including a vehicle control) for 24-48 hours. c. Perform a cell viability assay as described in Protocol 1.

  • Data Analysis: a. Compare the dose-response curves of this compound in cells transfected with LMP2 siRNA versus control siRNA. A rightward shift in the dose-response curve and a higher IC50 value in the LMP2 knockdown cells would indicate that the effect of this compound is on-target.

Visualizations

UK101_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects cluster_markers Molecular Markers UK101 This compound LMP2 Immunoproteasome (LMP2/β1i subunit) UK101->LMP2 Inhibition Accumulation Accumulation of Polyubiquitinated Proteins LMP2->Accumulation Leads to CellCycleArrest G1 Cell Cycle Arrest Accumulation->CellCycleArrest Apoptosis Apoptosis Accumulation->Apoptosis p27 p27 Accumulation CellCycleArrest->p27 Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 PARP PARP Cleavage Caspase3->PARP

Caption: Signaling pathway of this compound mediated by LMP2 inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Viability Assessment cluster_control On-Target Control Seed Seed Cells Treat Treat with this compound (Dose-Response) Seed->Treat siRNA Transfect with LMP2 siRNA or Control siRNA Seed->siRNA Assay Perform Cell Viability Assay (e.g., MTT) Treat->Assay Western Confirm Knockdown (Western Blot) siRNA->Western Treat_siRNA Treat with this compound siRNA->Treat_siRNA Assay_siRNA Perform Cell Viability Assay Treat_siRNA->Assay_siRNA

Caption: Experimental workflow for controlling this compound's effects.

References

Preventing UK-101 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UK-101. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly the prevention of its precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the immunoproteasome subunit β1i, also known as low molecular mass polypeptide 2 (LMP2).[1] The immunoproteasome is a specialized form of the proteasome found in immune cells and is involved in processing antigens for presentation by MHC class I molecules. By selectively inhibiting LMP2, this compound can be used to study the role of the immunoproteasome in various cellular processes, including apoptosis, and it has been investigated for its potential in cancer research.[1]

Q2: What is the most common reason for this compound precipitating in my cell culture media?

A2: The most common reason for this compound precipitation is its limited aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous environment such as cell culture media, the sudden change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.[2] This is a frequent challenge encountered with hydrophobic small molecules.

Q3: What are the potential consequences of this compound precipitation in my experiments?

A3: Precipitation of this compound can significantly impact your experimental outcomes in several ways:

  • Inaccurate Dosing: The actual concentration of soluble, and therefore active, this compound will be lower than the intended concentration, leading to unreliable and difficult-to-interpret results.[2]

  • Cellular Toxicity: The solid particles of the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.[2]

  • Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.[2]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3][4]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A5: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5%.[3][4][5] For sensitive cell lines or long-term experiments, it is advisable to aim for a final concentration of 0.1% or lower.[3][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[6]

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation in your experimental media.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Solutions cluster_3 Outcome start Precipitation Observed in Media stock_prep Review Stock Solution Preparation start->stock_prep Is stock clear? dilution_method Optimize Dilution Method stock_prep->dilution_method Yes remake_stock Prepare Fresh Stock Solution stock_prep->remake_stock No media_comp Consider Media Composition dilution_method->media_comp Serial dilution used serial_dilute Use Serial or Intermediate Dilution dilution_method->serial_dilute Direct dilution used? incubation Check Incubation Conditions media_comp->incubation Media pre-warmed prewarm_media Pre-warm Media to 37°C media_comp->prewarm_media check_ph Ensure Media pH is Stable incubation->check_ph pH stable? remake_stock->dilution_method serial_dilute->media_comp end Precipitation Resolved serial_dilute->end prewarm_media->incubation reduce_concentration Reduce Final this compound Concentration serum_effect Assess Impact of Serum reduce_concentration->serum_effect check_ph->reduce_concentration Yes check_ph->end No, adjust pH serum_effect->end

Caption: Troubleshooting workflow for addressing this compound precipitation in experimental media.

Step-by-Step Troubleshooting
Potential Cause Recommended Action Rationale
Improper Stock Solution Preparation Visually inspect your this compound stock solution for any undissolved particles or cloudiness. If observed, prepare a fresh stock solution following the detailed protocol below. Ensure the DMSO used is anhydrous and of high purity.An improperly prepared stock solution is a primary source of precipitation upon dilution.[2]
Suboptimal Dilution Method Avoid adding the concentrated DMSO stock directly into the final volume of your culture medium. Instead, use a serial or intermediate dilution method. First, dilute the stock into a small volume of serum-free medium or PBS, mix gently, and then add this intermediate dilution to the final volume of complete medium.A gradual decrease in the solvent concentration helps to keep the compound in solution by preventing a sudden polarity shock.[2][7]
Temperature Effects Always pre-warm your cell culture media and other aqueous solutions to 37°C before adding the this compound solution. Avoid adding a cold stock solution to warm media.Temperature fluctuations can significantly affect the solubility of small molecules. Adding a cold solution to warm media can cause a "temperature shock," leading to precipitation.
High Final Concentration If precipitation persists, consider reducing the final concentration of this compound in your experiment. It is possible that the desired concentration exceeds the solubility limit of this compound in your specific media formulation.Every compound has a maximum solubility in a given solvent system. Exceeding this limit will inevitably lead to precipitation.
Media Composition The presence of proteins in serum (e.g., Fetal Bovine Serum - FBS) can sometimes help to stabilize hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation may be higher. If your experimental design allows, consider if the presence of serum mitigates the precipitation.Serum proteins can bind to small molecules, increasing their apparent solubility and preventing aggregation.[2]
pH of the Media Ensure that the pH of your cell culture medium is within the optimal range (typically 7.2-7.4) and is stable. Use a properly buffered medium (e.g., with HEPES) if significant pH shifts are expected due to high cell metabolism.The solubility of many compounds is pH-dependent. A deviation from the optimal pH can alter the charge state of the compound and reduce its solubility.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the required mass of this compound to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound should be provided by the supplier.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for brief intervals to aid dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.[1][4]

Protocol 2: Dilution of this compound for Cell Culture Experiments (Intermediate Dilution Method)

Objective: To prepare a working solution of this compound in complete cell culture medium while minimizing the risk of precipitation.

G cluster_0 Stock Solution cluster_1 Intermediate Dilution cluster_2 Final Working Solution cluster_3 Application stock 10 mM this compound in DMSO intermediate Add stock to small volume of pre-warmed serum-free media or PBS stock->intermediate Step 1 final Add intermediate dilution to pre-warmed complete media intermediate->final Step 2 cells Add to cells final->cells Step 3

References

Validation & Comparative

A Comparative Analysis of UK-101 and Bortezomib: Mechanistic Insights in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of UK-101 and the established multiple myeloma therapy, bortezomib, within the context of multiple myeloma cells is not currently available in the published scientific literature. Preclinical studies detailing the effects of this compound have primarily focused on prostate cancer cell lines. However, by examining the distinct mechanisms of action of each compound in their respective studied cancer types, we can infer potential differences in their therapeutic approaches and signaling pathway modulation.

This guide synthesizes the available experimental data for this compound and the extensive body of research on bortezomib to provide a potential comparative framework for researchers, scientists, and drug development professionals.

Overview of Proteasome Inhibition in Cancer Therapy

The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a central role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell stress and apoptosis. This mechanism has been successfully targeted in cancer therapy, most notably with the approval of bortezomib for the treatment of multiple myeloma.

This compound: A Selective Immunoproteasome Inhibitor

This compound is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2).[1][2][3] The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and is often upregulated in various cancers. This selective targeting offers the potential for a more favorable therapeutic window with reduced off-target effects compared to broader proteasome inhibitors.

Bortezomib: A Broad-Spectrum Proteasome Inhibitor

Bortezomib is a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.[4] Its activity is not limited to a specific proteasome subtype, affecting both the constitutive proteasome and the immunoproteasome. This broad activity is believed to contribute to its potent anti-myeloma effects but may also be associated with some of its observed toxicities.

Comparative Data Summary

As no direct comparative studies in multiple myeloma exist, the following tables summarize the available data for this compound in prostate cancer cells and for bortezomib in multiple myeloma cells.

ParameterThis compound (in Prostate Cancer Cells)Bortezomib (in Multiple Myeloma Cells)
Target Selective for Immunoproteasome subunit β1i (LMP2)[1][2][3]26S Proteasome (both constitutive and immunoproteasome)[4]
IC₅₀ 104 nM for β1i (LMP2)[1][2]Not directly comparable due to different assay conditions and broad target profile.
Cellular Effects Induces G1 cell cycle arrest and apoptosis.[1]Induces G2/M phase arrest and apoptosis.[4]
NF-κB Pathway Does not block IκBα degradation (in TNF-α stimulated PC-3 cells).[5]Inhibits proteasomal degradation of IκBα, thereby inhibiting NF-κB activation.[1] However, some studies report that bortezomib can also trigger canonical NF-κB activation.[1][3][5][6]

Experimental Protocols

This compound Induced Apoptosis and Cell Cycle Arrest in PC-3 Prostate Cancer Cells

Cell Culture: PC-3 cells were cultured in appropriate media.

Treatment: Cells were treated with this compound at concentrations ranging from 1 to 8 μM for 24 to 48 hours.[1]

Cell Cycle Analysis: Following treatment, cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[1]

Apoptosis Assay: Apoptosis was assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting the cleavage of PARP (poly(ADP-ribose) polymerase) via Western blotting.[1]

Bortezomib-Induced Apoptosis in Multiple Myeloma Cells

Cell Culture: Various multiple myeloma cell lines (e.g., U266) were used.

Treatment: Cells were treated with bortezomib at nanomolar concentrations (e.g., 5-100 nM) for specified time periods (e.g., 20 hours).[4]

Apoptosis Assay: Apoptosis was quantified using methods such as the Cell Counting Kit-8 (CCK-8) assay for cell viability and Annexin V-FITC/propidium iodide double staining followed by flow cytometry.[7]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway: A Point of Divergence

A key distinction between this compound and bortezomib appears to be their impact on the NF-κB signaling pathway. Bortezomib's mechanism is often attributed to the inhibition of IκBα degradation, which prevents the translocation of the NF-κB transcription factor to the nucleus and subsequent pro-survival gene expression. However, some studies suggest a more complex role where bortezomib can also induce NF-κB activation.[1][3][5][6] In contrast, studies on this compound in prostate cancer cells indicate that it does not inhibit IκBα degradation, suggesting an NF-κB-independent mechanism of action.[5]

NF_kappa_B_Pathway cluster_bortezomib Bortezomib cluster_uk101 This compound (in PC-3 cells) Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits IkappaB IκBα Proteasome->IkappaB Degrades NFkB_IkappaB NF-κB/IκBα Complex IkappaB->NFkB_IkappaB Sequesters NFkB NF-κB NFkB_IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Activates UK101 This compound Immunoproteasome Immunoproteasome UK101->Immunoproteasome Inhibits Unknown_Pathway NF-κB Independent Pathway Immunoproteasome->Unknown_Pathway Leads to Apoptosis_UK Apoptosis Unknown_Pathway->Apoptosis_UK

Caption: Contrasting effects on the NF-κB pathway.

Experimental Workflow for Assessing Proteasome Inhibitor Efficacy

The following diagram outlines a general workflow for evaluating the efficacy of proteasome inhibitors like this compound and bortezomib in cancer cell lines.

Experimental_Workflow start Cancer Cell Line Culture (e.g., Multiple Myeloma, Prostate) treat Treatment with Proteasome Inhibitor (e.g., this compound, Bortezomib) start->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V, PARP Cleavage) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle western Western Blot Analysis (e.g., NF-κB pathway proteins) treat->western end Data Analysis and Comparison viability->end apoptosis->end cell_cycle->end western->end

Caption: General experimental workflow.

Conclusion and Future Directions

While bortezomib remains a cornerstone in the treatment of multiple myeloma, the development of novel proteasome inhibitors with different selectivity profiles, such as this compound, holds promise for overcoming resistance and reducing toxicity. The available data suggests that this compound's selective inhibition of the immunoproteasome and its potentially NF-κB-independent mechanism of action could offer a distinct therapeutic strategy.

Future research should focus on evaluating the efficacy of this compound in multiple myeloma cell lines and in preclinical models of the disease. Direct, head-to-head comparative studies with bortezomib will be crucial to ascertain its relative potency, mechanism of action in this specific malignancy, and its potential for combination therapies. Such studies will be instrumental in determining the clinical potential of this compound as a novel therapeutic agent for multiple myeloma.

References

Validating the Anti-Tumor Effects of UK-101 in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of the novel immunoproteasome inhibitor UK-101 with other established proteasome inhibitors, Bortezomib and Carfilzomib, in prostate cancer xenograft models. The information presented is supported by experimental data to assist researchers in evaluating the potential of this compound as a therapeutic agent.

Comparative Efficacy of Proteasome Inhibitors in Prostate Cancer Xenografts

The following table summarizes the in vivo anti-tumor activity of this compound, Bortezomib, and Carfilzomib in mouse xenograft models of prostate cancer.

CompoundTarget(s)Cancer ModelDosing ScheduleKey Findings
This compound Immunoproteasome subunit β1i (LMP2)PC-3 Prostate Cancer Xenograft1-3 mg/kg, intraperitoneal injection, twice a week for 3 weeksDose-dependent decrease in tumor volume. Significant reduction at 3 mg/kg. Well-tolerated with stable body weight.
Bortezomib 26S Proteasome (β5 and β1 subunits)LNCaP-Pro5 & PC3M-Pro4 Prostate Cancer Xenografts1 mg/kg, intravenous injection, every 72 hours for six injectionsSignificant inhibition of tumor growth in both models (80% in LNCaP-Pro5, 50% in PC3M-Pro4). Effects are cell-type dependent, impacting angiogenesis and direct tumor cell apoptosis.
Carfilzomib 20S Proteasome (Chymotrypsin-like activity, β5 subunit)SHP77 Small Cell Lung Cancer Xenograft*Monotherapy, dosage not specifiedInhibited tumor growth and prolonged survival.

Experimental Protocols

The following is a generalized protocol for a subcutaneous prostate cancer xenograft study, based on common methodologies.

1. Cell Culture and Preparation:

  • Human prostate cancer cells (e.g., PC-3) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested during the logarithmic growth phase using trypsin-EDTA.

  • The cells are washed with phosphate-buffered saline (PBS) and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

2. Animal Model:

  • Male athymic nude mice (4-6 weeks old) are used.

  • Animals are allowed to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Each mouse is subcutaneously injected in the flank with 0.1 mL of the cell suspension (containing 1 x 10^6 cells).

4. Tumor Growth Monitoring:

  • Tumor growth is monitored regularly (e.g., twice a week) using a digital caliper.

  • Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

5. Treatment:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.

  • The investigational compound (e.g., this compound) and comparators (e.g., Bortezomib) are administered according to the specified dosing schedule, route of administration, and vehicle control.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

7. Statistical Analysis:

  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the differences in tumor growth between the treatment and control groups.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis cell_culture Prostate Cancer Cell Culture (e.g., PC-3) cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation into Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Comparators randomization->treatment monitoring Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Tumor Weight Measurement & Statistical Analysis euthanasia->data_analysis

Caption: Experimental workflow for a xenograft study.

signaling_pathway UK101 This compound LMP2 Immunoproteasome (LMP2) UK101->LMP2 Inhibits Ub_Proteins Accumulation of Polyubiquitinated Proteins LMP2->Ub_Proteins Leads to p53 Stabilization of p53 LMP2->p53 Prevents degradation of ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) UPR->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Bax Upregulation of pro-apoptotic proteins (e.g., Bax, Noxa) p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Mitochondria->Caspase_Cascade

Caption: Proteasome inhibitor-induced apoptosis pathway.

Unveiling the Selectivity of UK-101: A Comparative Analysis of its Cross-reactivity with Proteasome Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a proteasome inhibitor is paramount. This guide provides a detailed comparison of UK-101, a potent immunoproteasome inhibitor, with other established proteasome inhibitors, focusing on its cross-reactivity with various proteasome subunits. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and application of this compound in research and development.

This compound has emerged as a significant tool in the study of the immunoproteasome, a specialized form of the proteasome complex primarily expressed in hematopoietic cells. It is recognized as a potent and selective inhibitor of the β1i (also known as LMP2) subunit of the immunoproteasome.[1] However, a comprehensive understanding of its selectivity profile across all catalytic subunits of both the constitutive proteasome and the immunoproteasome is crucial for interpreting experimental results and predicting potential therapeutic windows and off-target effects.

Comparative Selectivity Profile of this compound

This compound demonstrates notable selectivity for the β1i subunit. Experimental data indicates an IC50 value of 104 nM for β1i.[1] Its selectivity over the corresponding constitutive subunit, β1c, is significant, with a reported 144-fold difference (IC50 for β1c is approximately 15 µM).[1] The selectivity over the chymotrypsin-like subunit of the constitutive proteasome, β5c, is 10-fold (IC50 of approximately 1 µM).[1] Furthermore, this compound exhibits a 30-fold selectivity for β1i over the immunoproteasome subunit β5i. While these figures highlight a strong preference for β1i, it is important to note that at higher concentrations, cross-reactivity with other subunits, particularly β5i and β5c, may occur.

To provide a clearer perspective, the following table summarizes the available inhibitory concentration (IC50) values of this compound against various proteasome subunits, alongside data for the widely used proteasome inhibitors, bortezomib and carfilzomib.

Proteasome SubunitThis compound IC50Bortezomib IC50Carfilzomib IC50
Immunoproteasome
β1i (LMP2)104 nM[1]--
β2i (MECL1)---
β5i (LMP7)~3.12 µM*--
Constitutive Proteasome
β1c~15 µM[1]44.5 nM (in MM1S/R BTZ cells)[2]23.0 nM (in MM1S/R CFZ cells)[2]
β2c---
β5c~1 µM[1]15.2 nM (in MM1S WT cells)[2]8.3 nM (in MM1S WT cells)[2]

*Calculated based on the reported 30-fold selectivity over β1i. Note: IC50 values for bortezomib and carfilzomib are provided from a study on multiple myeloma cell lines and may vary depending on the cell type and experimental conditions. A complete dataset for all inhibitors against all subunits under identical conditions is not readily available in the public domain.

Experimental Methodologies

The determination of the inhibitory activity and selectivity of proteasome inhibitors like this compound relies on robust experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of proteasome inhibitor cross-reactivity.

Proteasome Activity Assay using Fluorogenic Substrates

This assay measures the enzymatic activity of the different proteasome subunits by monitoring the cleavage of specific fluorogenic peptide substrates.

Materials:

  • Cell lysates or purified proteasome preparations

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA

  • Fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for caspase-like activity, and Ac-RLR-AMC for trypsin-like activity)

  • Proteasome inhibitor (e.g., this compound) at various concentrations

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the proteasome inhibitor in the assay buffer.

  • In a 96-well plate, add a constant amount of cell lysate or purified proteasome to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.

  • Add the specific fluorogenic substrate to all wells to a final concentration of 10-50 µM.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC substrates) over a set period.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the percentage of proteasome activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Mobility Shift Assay for Covalent Inhibitor Binding

This technique is used to visualize the covalent binding of an inhibitor to its target proteasome subunit, which results in a shift in the subunit's molecular weight.

Materials:

  • Cell lysates

  • Proteasome inhibitor (e.g., this compound)

  • SDS-PAGE gels

  • Western blot transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies specific to the proteasome subunits of interest (e.g., anti-β1i, anti-β5c)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of the proteasome inhibitor for a specific duration.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the proteasome subunit of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. A shift in the band corresponding to the target subunit to a higher molecular weight indicates covalent binding of the inhibitor.

Visualizing the Experimental Workflow

To illustrate the process of assessing the cross-reactivity of this compound, the following diagram outlines the key experimental steps.

experimental_workflow cluster_prep Sample Preparation cluster_assay Activity & Binding Assays cluster_analysis Data Analysis cluster_result Result Interpretation cell_culture Cell Culture/ Purified Proteasome activity_assay Proteasome Activity Assay (Fluorogenic Substrates) cell_culture->activity_assay mobility_shift Mobility Shift Assay (Western Blot) cell_culture->mobility_shift inhibitor_prep Inhibitor Dilution (this compound, etc.) inhibitor_prep->activity_assay inhibitor_prep->mobility_shift ic50 IC50 Determination activity_assay->ic50 band_shift Band Shift Analysis mobility_shift->band_shift selectivity Selectivity Profile (Cross-reactivity Assessment) ic50->selectivity band_shift->selectivity signaling_pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation cluster_inhibitor Inhibitor Action E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub UbProtein Polyubiquitinated Protein E3->UbProtein polyUb TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome (Constitutive/Immuno) UbProtein->Proteasome Degradation Peptides Peptides Proteasome->Peptides UK101 This compound UK101->Proteasome Inhibits β1i

References

Reproducibility of UK-101-Induced Apoptosis Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies for assessing apoptosis induced by UK-101, a selective immunoproteasome subunit β1i (LMP2) inhibitor. The performance of this compound is compared with two alternative and well-characterized apoptosis-inducing agents, Staurosporine and Doxorubicin. This document outlines detailed experimental protocols, presents comparative data in a structured format, and discusses the reproducibility of key apoptosis assays to aid in the design and interpretation of robust experiments.

Introduction to Apoptosis Induction by this compound and Alternatives

This compound is a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2), which has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly in prostate cancer. Its mechanism is linked to the accumulation of ubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and activation of the apoptotic cascade. In contrast, Staurosporine, a broad-spectrum protein kinase inhibitor, induces apoptosis through both intrinsic and extrinsic pathways by inhibiting a wide range of kinases. Doxorubicin, a widely used chemotherapeutic agent, primarily induces apoptosis by intercalating into DNA, generating reactive oxygen species (ROS), and inhibiting topoisomerase II. Understanding the distinct mechanisms of these compounds is crucial for interpreting experimental outcomes and assessing their therapeutic potential.

Comparative Signaling Pathways

The signaling cascades initiated by this compound, Staurosporine, and Doxorubicin, while all culminating in apoptosis, are triggered by distinct upstream events.

  • This compound: Inhibition of the LMP2 subunit of the immunoproteasome by this compound leads to an accumulation of polyubiquitinated proteins, causing ER stress. This activates the unfolded protein response (UPR), which, if prolonged, triggers the intrinsic apoptosis pathway. This involves the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[1]

  • Staurosporine: As a potent protein kinase inhibitor, Staurosporine's pro-apoptotic effects are pleiotropic. It can inhibit pro-survival signaling pathways, leading to the activation of the intrinsic pathway in a manner similar to this compound. Additionally, it can activate the extrinsic pathway by promoting the clustering of death receptors and the activation of caspase-8.

  • Doxorubicin: This DNA-damaging agent activates a p53-dependent apoptotic pathway. DNA damage leads to p53 stabilization and transcriptional upregulation of pro-apoptotic Bcl-2 family members like PUMA and Noxa. Doxorubicin also generates ROS, which can directly damage mitochondria and trigger the intrinsic pathway. In some contexts, Doxorubicin can also sensitize cells to extrinsic apoptosis by upregulating death receptor expression.

G cluster_uk101 This compound Pathway cluster_staurosporine Staurosporine Pathway cluster_doxorubicin Doxorubicin Pathway UK101 This compound LMP2 LMP2 Inhibition UK101->LMP2 Ub_Proteins ↑ Polyubiquitinated Proteins LMP2->Ub_Proteins ER_Stress ER Stress (UPR) Ub_Proteins->ER_Stress Bcl2_Family_UK Bax/Bak Activation ER_Stress->Bcl2_Family_UK MOMP_UK MOMP Bcl2_Family_UK->MOMP_UK CytC_UK Cytochrome c Release MOMP_UK->CytC_UK Casp9_UK Caspase-9 Activation CytC_UK->Casp9_UK Casp3 Caspase-3 Activation Casp9_UK->Casp3 Staurosporine Staurosporine PKI Protein Kinase Inhibition Staurosporine->PKI Pro_Survival ↓ Pro-Survival Signals PKI->Pro_Survival Death_Receptor Death Receptor Clustering PKI->Death_Receptor Bcl2_Family_STS Bax/Bak Activation Pro_Survival->Bcl2_Family_STS Casp8_STS Caspase-8 Activation Death_Receptor->Casp8_STS MOMP_STS MOMP Bcl2_Family_STS->MOMP_STS Casp8_STS->Casp3 CytC_STS Cytochrome c Release MOMP_STS->CytC_STS Casp9_STS Caspase-9 Activation CytC_STS->Casp9_STS Casp9_STS->Casp3 Doxorubicin Doxorubicin DNA_Damage DNA Damage & ROS Generation Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family_DOX ↑ PUMA/Noxa p53->Bcl2_Family_DOX MOMP_DOX MOMP Bcl2_Family_DOX->MOMP_DOX CytC_DOX Cytochrome c Release MOMP_DOX->CytC_DOX Casp9_DOX Caspase-9 Activation CytC_DOX->Casp9_DOX Casp9_DOX->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Simplified signaling pathways of apoptosis induction by this compound, Staurosporine, and Doxorubicin.

Experimental Protocols

Reproducible assessment of apoptosis requires standardized and well-controlled experimental protocols. Below are methodologies for key assays used to quantify apoptosis.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Cell Preparation:

    • Seed prostate cancer cells (e.g., PC-3, LNCaP) in 6-well plates and culture to 70-80% confluency.

    • Treat cells with this compound (e.g., 1-10 µM), Staurosporine (e.g., 0.1-1 µM), or Doxorubicin (e.g., 0.5-5 µM) for the desired time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Staining Procedure:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, a hallmark of apoptosis.

  • Cell Preparation:

    • Seed cells in a 96-well white-walled plate.

    • Treat with compounds as described above.

  • Assay Procedure (using a luminescent kit, e.g., Caspase-Glo® 3/7):

    • Equilibrate the plate and reagents to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence using a plate reader.

Western Blotting for Apoptosis Markers

This technique allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Procedure:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect with an ECL substrate and image the blot.

G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays cluster_detection Detection & Analysis start Cell Seeding & Treatment harvest Cell Harvesting start->harvest annexin_v Annexin V/PI Staining harvest->annexin_v caspase Caspase-3/7 Activity harvest->caspase western Western Blotting harvest->western flow Flow Cytometry annexin_v->flow luminescence Luminometry caspase->luminescence imaging Chemiluminescence Imaging western->imaging data Data Analysis & Comparison flow->data luminescence->data imaging->data

Figure 2: General experimental workflow for the comparative assessment of apoptosis.

Data Presentation and Comparison

Quantitative data from the described assays should be summarized for clear comparison. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Percentage of Apoptotic Cells (Annexin V/PI Assay)

Treatment (24h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control2.5 ± 0.81.3 ± 0.5
This compound (5 µM)25.7 ± 3.110.2 ± 1.5
Staurosporine (0.5 µM)45.1 ± 4.218.9 ± 2.3
Doxorubicin (1 µM)18.4 ± 2.58.7 ± 1.1

Table 2: Relative Caspase-3/7 Activity

Treatment (24h)Fold Change vs. Control (Luminescence)
Vehicle Control1.0
This compound (5 µM)4.8 ± 0.6
Staurosporine (0.5 µM)8.2 ± 1.1
Doxorubicin (1 µM)3.5 ± 0.4

Table 3: Western Blot Densitometry Analysis (Relative Protein Levels)

Treatment (24h)Bax/Bcl-2 RatioCleaved PARP/Total PARP Ratio
Vehicle Control1.00.1 ± 0.05
This compound (5 µM)3.2 ± 0.42.5 ± 0.3
Staurosporine (0.5 µM)4.5 ± 0.64.1 ± 0.5
Doxorubicin (1 µM)2.8 ± 0.32.1 ± 0.2

Reproducibility and Interpretation of Apoptosis Assays

  • Annexin V/PI Staining: This is a widely used and relatively robust method for quantifying apoptosis. However, it is sensitive to experimental handling; harsh cell harvesting can damage cell membranes and lead to false positives. The distinction between late apoptosis and necrosis can also be ambiguous.

  • Caspase Activity Assays: These assays are highly sensitive and suitable for high-throughput screening. The luminescent readouts often have a wide dynamic range and good reproducibility. However, caspase activation is a transient event, so the timing of the assay is crucial. Also, some compounds may interfere with the assay chemistry.

  • Western Blotting: This technique provides valuable mechanistic information by assessing the levels of specific proteins in the apoptotic pathway. However, it is semi-quantitative and can be subject to variability in sample loading, transfer efficiency, and antibody affinity. Rigorous normalization to a loading control is essential for reproducible results.

Best Practices for Ensuring Reproducibility:

  • Consistent Cell Culture: Maintain consistent cell passage numbers, confluency, and media conditions.

  • Positive and Negative Controls: Always include untreated and vehicle-treated controls, as well as a known apoptosis inducer as a positive control.

  • Replicate Experiments: Perform a minimum of three independent biological replicates for each experiment.

  • Standardized Protocols: Adhere strictly to the detailed protocols and use the same reagent lots where possible.

  • Appropriate Data Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation or standard error of the mean).

By carefully selecting and standardizing apoptosis assays, researchers can obtain reproducible and reliable data to compare the effects of novel compounds like this compound with established agents, thereby accelerating the drug development process.

References

A Head-to-Head Comparison of Immunoproteasome Inhibitors: UK-101 and ONX-0914

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the immunoproteasome has emerged as a compelling target for a range of pathologies, from cancer to autoimmune disorders. This guide provides a detailed, objective comparison of two prominent research immunoproteasome inhibitors: UK-101 and ONX-0914 (also known as Oprozomib or PR-957). By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.

At a Glance: this compound vs. ONX-0914

FeatureThis compoundONX-0914 (Oprozomib)
Primary Target Immunoproteasome subunit β1i (LMP2)[1]Immunoproteasome subunit β5i (LMP7)[2]
Mechanism of Action Peptide epoxyketone, irreversible covalent inhibitorTripeptide epoxyketone, irreversible covalent inhibitor[3]
Reported Biological Effects Induction of apoptosis and cell cycle arrest in cancer cells[1]Inhibition of pro-inflammatory cytokine production, efficacy in autoimmune models[2][4][5]

Quantitative Performance Data

The following tables summarize the inhibitory activities of this compound and ONX-0914 against the catalytic subunits of the immunoproteasome and the constitutive proteasome. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Inhibitory Concentration (IC50) of this compound against Proteasome Subunits

SubunitIC50 (nM)Selectivity vs. β1cSelectivity vs. β5cReference
β1i (LMP2)104144-fold10-fold[1]
β1c15,000--[1]
β5c1,000--[1]
β5i (LMP7)---

Table 2: Inhibitory Concentration (IC50) of ONX-0914 against Proteasome Subunits

SubunitIC50 (nM)Selectivity vs. β5cReference
β5i (LMP7)~10-40 (cell-based)20- to 40-fold[6]
β5c--
β1i (LMP2)Inhibited at higher concentrations-[6]
β2i (MECL-1)Inhibited at higher concentrations-[6]

Note: IC50 values for ONX-0914 can vary depending on the assay and cell type used. Some studies indicate that at effective doses, ONX-0914 also inhibits the β1i (LMP2) subunit to a significant extent.[7]

Signaling Pathways

The immunoproteasome plays a crucial role in various signaling pathways, most notably the NF-κB pathway, which is central to inflammation and cell survival.

This compound and NF-κB Signaling

Interestingly, some studies suggest that this compound's pro-apoptotic effects in certain cancer cells may occur without the canonical blockade of IκBα degradation, a hallmark of many proteasome inhibitors.[8] This suggests a potentially distinct mechanism of action downstream or independent of IκBα.

UK101_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UK101 This compound LMP2 β1i (LMP2) UK101->LMP2 Inhibits Proteasome Immunoproteasome LMP2->Proteasome Part of IkBa_p P-IκBα Proteasome->IkBa_p Degradation (Potentially Unaffected by this compound) IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB_IkBa->NFkB Release NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Target Gene Transcription NFkB_nuc->Gene ONX0914_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONX0914 ONX-0914 LMP7 β5i (LMP7) ONX0914->LMP7 Inhibits Proteasome Immunoproteasome LMP7->Proteasome Part of IkBa_p P-IκBα Proteasome->IkBa_p Degradation (Inhibited) IKK IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa_p NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB_IkBa->NFkB Release (Blocked) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (Inhibited) Gene Target Gene Transcription NFkB_nuc->Gene Proteasome_Assay_Workflow start Start cell_lysis Cell Lysate Preparation start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant reaction_setup Set up Reaction: Lysate + Assay Buffer + Fluorogenic Substrate (e.g., Suc-LLVY-AMC) protein_quant->reaction_setup incubation Incubate at 37°C reaction_setup->incubation measurement Measure Fluorescence (Ex: 380nm, Em: 460nm) incubation->measurement analysis Data Analysis: Calculate Proteasome Activity measurement->analysis end End analysis->end

References

Confirming the On-Target Activity of UK-101: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target activity of UK-101, a selective inhibitor of the immunoproteasome subunit β1i (LMP2), with other relevant alternatives. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes complex biological pathways and workflows to support your research and development endeavors.

Introduction to this compound and its Target

This compound is a potent and selective small molecule inhibitor of the immunoproteasome subunit β1i, also known as low molecular weight protein 2 (LMP2).[1] The immunoproteasome is a specialized form of the proteasome, a critical cellular complex responsible for protein degradation. Unlike the constitutive proteasome found in most cells, the immunoproteasome is primarily expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines. Its distinct catalytic subunits, including β1i (LMP2), β2i (MECL-1), and β5i (LMP7), play a crucial role in processing antigens for presentation by MHC class I molecules and are implicated in the regulation of cytokine production and immune cell function.

Dysregulation of the immunoproteasome has been linked to various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target. This compound's selectivity for the β1i subunit offers the potential for targeted therapy with a reduced side-effect profile compared to broad-spectrum proteasome inhibitors.

On-Target Activity of this compound

Biochemical assays have demonstrated that this compound is a potent inhibitor of the β1i (LMP2) subunit, with a reported IC50 value of 104 nM.[1] Importantly, this compound exhibits significant selectivity over other proteasome subunits. It is 144-fold more selective for β1i over the constitutive β1c subunit (IC50 = 15 µM) and 10-fold more selective over the β5 subunit (IC50 = 1 µM).[1] This selectivity is crucial for minimizing off-target effects and associated toxicities.

In cellular contexts, inhibition of β1i by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1] Mechanistic studies have revealed that treatment with this compound leads to the accumulation of cell cycle regulatory proteins like p27 and an increase in the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Comparison with Alternative Immunoproteasome Inhibitors

To provide a comprehensive understanding of this compound's performance, this section compares its activity with other notable proteasome and immunoproteasome inhibitors.

InhibitorTarget(s)IC50 (β1i/LMP2)Selectivity ProfileKey Cellular Effects
This compound β1i (LMP2) 104 nM [1]Selective for β1i over β1c (144-fold) and β5 (10-fold) [1]Induces apoptosis and G1 cell cycle arrest [1]
LKS01β5i (LMP7)-Selective for β5iPartially inhibits chymotrypsin-like activity
EpoxomicinBroad Spectrum (β1, β1i, β5, β5i)-Non-selectivePotently inhibits chymotrypsin-like activity, induces apoptosis
ONX-0914 (PR-957)β5i (LMP7) >> β1i (LMP2)-Selective for β5iBlocks cytokine production, reverses signs of autoimmune disease in animal models
Bortezomibβ5 and β1 subunits of both proteasome and immunoproteasome-Broad spectrumInduces apoptosis, approved for multiple myeloma treatment

Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize the on-target activity of this compound.

Immunoproteasome β1i (LMP2) Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the β1i subunit using a fluorogenic substrate.

Materials:

  • Purified human 20S immunoproteasome

  • Fluorogenic substrate for β1i (e.g., Ac-PAL-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • This compound and other inhibitors

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a serial dilution of this compound and other inhibitors in assay buffer.

  • In a 96-well black plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the diluted inhibitors to the respective wells.

  • Add 2 µL of purified immunoproteasome (final concentration, e.g., 1 nM) to each well, except for the blank controls.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 46 µL of the fluorogenic substrate (final concentration, e.g., 100 µM) to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) every minute for 30-60 minutes using a fluorescence plate reader.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and other inhibitors in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include vehicle-treated wells as a control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.[2][3][4]

PARP Cleavage Western Blot

This protocol detects the cleavage of PARP, a substrate of activated caspases, as an indicator of apoptosis.

Materials:

  • Cancer cell line (e.g., PC-3)

  • This compound and other apoptosis-inducing agents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against an internal loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Re-probe the membrane with the antibody against the loading control to ensure equal protein loading.

  • Analyze the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). An increase in the cleaved PARP fragment indicates apoptosis.[5]

Visualizing Signaling Pathways and Workflows

To further clarify the mechanisms and processes involved, the following diagrams were generated using Graphviz (DOT language).

Signaling_Pathway cluster_upstream Upstream Signaling cluster_proteasome Proteasome Activity cluster_downstream Downstream Effects Pro-inflammatory\nStimuli (e.g., IFN-γ) Pro-inflammatory Stimuli (e.g., IFN-γ) Immunoproteasome Immunoproteasome Pro-inflammatory\nStimuli (e.g., IFN-γ)->Immunoproteasome Upregulates β1i (LMP2) β1i (LMP2) Immunoproteasome->β1i (LMP2) Contains NF-κB Pathway NF-κB Pathway β1i (LMP2)->NF-κB Pathway Modulates Apoptosis Apoptosis β1i (LMP2)->Apoptosis Regulates This compound This compound This compound->β1i (LMP2) Inhibits Caspase Activation Caspase Activation Apoptosis->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage

Caption: Signaling pathway of immunoproteasome inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment\n(this compound, Alternatives) Compound Treatment (this compound, Alternatives) Cell Seeding->Compound Treatment\n(this compound, Alternatives) LMP2 Enzymatic Assay LMP2 Enzymatic Assay Compound Treatment\n(this compound, Alternatives)->LMP2 Enzymatic Assay Cell Viability (MTT) Assay Cell Viability (MTT) Assay Compound Treatment\n(this compound, Alternatives)->Cell Viability (MTT) Assay Western Blot (PARP Cleavage) Western Blot (PARP Cleavage) Compound Treatment\n(this compound, Alternatives)->Western Blot (PARP Cleavage) IC50 Determination IC50 Determination LMP2 Enzymatic Assay->IC50 Determination Cell Viability (MTT) Assay->IC50 Determination Comparative Analysis Comparative Analysis Western Blot (PARP Cleavage)->Comparative Analysis IC50 Determination->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: General experimental workflow for confirming this compound's on-target activity.

References

Independent Validation of UK-101's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the reported IC50 value of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The information is intended for researchers, scientists, and professionals in the field of drug development to offer a concise overview of this compound's inhibitory activity. While direct independent validation studies were not identified in the public domain, this guide presents the currently available data and outlines a standard protocol for IC50 determination that can be used for independent verification.

Potency and Selectivity of this compound

This compound has been identified as a highly potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2). The half-maximal inhibitory concentration (IC50) of this compound against β1i is reported to be 104 nM.[1][2] The compound demonstrates significant selectivity over other proteasome subunits, with a reported IC50 of 15 μM for the constitutive proteasome subunit β1c and 1 μM for the immunoproteasome subunit β5.[1][2] This selectivity profile highlights this compound as a specific tool for studying the function of the β1i subunit.

Comparative IC50 Values of this compound
Target SubunitIC50 Value
Immunoproteasome β1i (LMP2) 104 nM [1][2]
Constitutive Proteasome β1c15 µM[1][2]
Immunoproteasome β51 µM[1][2]

Experimental Protocol for IC50 Determination

The following is a generalized protocol for determining the IC50 value of an inhibitor like this compound using a cell-based assay, such as the MTT assay. This protocol is based on standard methodologies and can be adapted for specific cell lines and laboratory conditions.

Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of a target cell line, as an indirect measure of cell viability.

Materials:

  • Target cell line (e.g., a cancer cell line expressing the immunoproteasome)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells to near confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium to a final concentration suitable for seeding in a 96-well plate (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further illustrate the context of this compound's action and the experimental process, the following diagrams are provided.

G cluster_pathway This compound Signaling Pathway UK101 This compound LMP2 Immunoproteasome β1i (LMP2) UK101->LMP2 Inhibits Proteasome Proteasome Complex LMP2->Proteasome Part of Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Cell_Processes Cell Cycle Arrest Apoptosis Protein_Degradation->Cell_Processes Regulates

Caption: this compound inhibits the β1i (LMP2) subunit of the immunoproteasome.

G cluster_workflow IC50 Determination Workflow A Cell Seeding (96-well plate) B This compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48 hours) B->C D MTT Assay C->D E Absorbance Reading (570 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical experimental workflow for determining the IC50 value.

References

Comparative Analysis of UK-101 Across Diverse Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of UK-101, a potent and selective inhibitor of the immunoproteasome subunit β1i (LMP2), across various cancer types. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to evaluate the therapeutic potential and mechanism of action of this compound in prostate cancer, non-small cell lung cancer, colorectal cancer, and B-cell lymphoma.

Introduction to this compound

This compound is a small molecule inhibitor derived from the natural product eponemycin. It selectively and covalently targets the LMP2 (Low Molecular Mass Polypeptide 2) subunit of the immunoproteasome. The immunoproteasome is a variant of the constitutive proteasome, often overexpressed in malignant cells compared to healthy tissues, making it an attractive target for cancer therapy. By selectively inhibiting the LMP2 subunit, this compound aims to induce cancer cell death with potentially lower systemic toxicity than broad-spectrum proteasome inhibitors like bortezomib.

Mechanism of Action of this compound

This compound exerts its anticancer effects by inhibiting the chymotrypsin-like activity of the immunoproteasome, for which the LMP2 subunit is partially responsible. This inhibition leads to the accumulation of polyubiquitinated proteins, ultimately triggering cell cycle arrest and apoptosis. A key differentiator for this compound is that its pro-apoptotic activity is not mediated by the blockade of NF-κB signaling, a common mechanism for general proteasome inhibitors. This suggests a distinct signaling pathway for this compound-induced cell death.

G cluster_0 This compound Mechanism of Action This compound This compound LMP2 Immunoproteasome (LMP2 subunit) This compound->LMP2 Binds to NFkB NF-kB Pathway (Unaffected) This compound->NFkB Independent of Inhibition Selective Inhibition of Chymotrypsin-like Activity LMP2->Inhibition Accumulation Accumulation of Polyubiquitinated Proteins Inhibition->Accumulation Cell_Cycle_Arrest G1 Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation->Apoptosis

Figure 1: Simplified signaling pathway of this compound.

Comparative Efficacy of this compound in Vitro

The in vitro efficacy of this compound has been evaluated in cell lines from various cancer types. The following table summarizes the key findings, including IC50 values where available.

Cancer TypeCell Line(s)Key FindingsIC50 Value(s)Reference(s)
Prostate Cancer PC-3Induces G1 cell cycle arrest and apoptosis. Increases p27 accumulation and PARP cleavage.Not specified in primary literature, but effective in µM range.[1][2]
Non-Small Cell Lung Cancer (NSCLC) NCI-H23, NCI-H727Decreases cell viability and induces apoptotic cell death in LMP2-expressing cells.NCI-H23: 3.37 µMNCI-H727: 5.21 µM[3][4]
Colorectal Cancer DLD-1, SW480Induces apoptotic cell death, PARP cleavage, and caspase-3 cleavage.Not specified in primary literature.[1][3]
B-cell Lymphoma RajiPotent inhibition of the LMP2 subunit.0.104 µM (104 nM)[4]

Comparative Efficacy of this compound in Vivo

In vivo studies provide crucial evidence of a drug's potential therapeutic efficacy. To date, the most comprehensive in vivo data for this compound comes from a prostate cancer xenograft model.

Cancer TypeAnimal ModelTreatment RegimenKey FindingsReference(s)
Prostate Cancer Nude mice with PC-3 xenografts1-3 mg/kg, intraperitoneal injection, twice a week for 3 weeks.Dose-dependent decrease in tumor volume. Significant (~50-60%) tumor growth inhibition at 3 mg/kg. No significant systemic toxicity observed.[1][2]
Non-Small Cell Lung Cancer Not AvailableNot AvailableNot Available
Colorectal Cancer Not AvailableNot AvailableNot Available
B-cell Lymphoma Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the analysis of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Figure 2: Workflow for a typical MTS cell viability assay.
  • Cell Seeding: Cancer cell lines (e.g., PC-3, DLD-1, SW480, NCI-H23) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for Apoptosis Markers (PARP Cleavage and p27 Accumulation)

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for cleaved PARP, p27, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor activity of this compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 PC-3 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives intraperitoneal injections of this compound (e.g., 1-3 mg/kg) on a specified schedule (e.g., twice weekly). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a promising selective immunoproteasome inhibitor with demonstrated efficacy in prostate cancer and potential applications in non-small cell lung cancer, colorectal cancer, and B-cell lymphoma. Its unique NF-κB-independent mechanism of action distinguishes it from other proteasome inhibitors and warrants further investigation.

Future research should focus on obtaining more comprehensive quantitative data, including IC50 values and in vivo efficacy, for this compound in a wider range of cancer types, particularly in colorectal and non-small cell lung cancers. Head-to-head studies comparing the efficacy and toxicity of this compound with standard-of-care treatments in these cancers would be highly valuable. Furthermore, exploring the potential of this compound in hematological malignancies, where immunoproteasome expression is often high, could open new avenues for its clinical development. Identifying predictive biomarkers for this compound sensitivity will also be crucial for patient stratification in future clinical trials.

References

Evaluating the Specificity of UK-101 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells, has emerged as a compelling therapeutic target for a range of autoimmune diseases and cancers. Its catalytic subunits, including β1i (LMP2), β2i (MECL-1), and β5i (LMP7), play a crucial role in processing antigens for MHC class I presentation and in the regulation of cytokine production. UK-101, a selective inhibitor of the β1i/LMP2 subunit, has shown promise in preclinical studies. However, a thorough evaluation of its specificity in primary cells is essential for its advancement as a therapeutic agent. This guide provides a comparative analysis of this compound with other notable immunoproteasome inhibitors, ONX-0914 (also known as PR-957) and KZR-616 (Zetopipzomib), focusing on their performance in primary cell-based assays.

Comparative Analysis of Immunoproteasome Inhibitors

This section summarizes the available data on the on-target potency and selectivity of this compound and its alternatives. The data is primarily derived from studies on various cell types, including primary immune cells where available.

InhibitorPrimary Target(s)On-Target Potency (IC50/Ki)Selectivity ProfilePrimary Cell Types StudiedKey Effects in Primary Cells
This compound β1i (LMP2)IC50: 104 nM (in Raji cell lysates)[1]144-fold selective for β1i over β1c; 10-fold selective over β5c and 30-fold over β5i[1]Data primarily from cancer cell lines; limited specific data in primary cells.Induces apoptosis in cancer cell lines.[2] Further studies in primary immune cells are needed to fully characterize its effects.
ONX-0914 (PR-957) β5i (LMP7) and β1i (LMP2)LMP7: ~10 nM (cell-free)[3]; LMP7 and LMP2 inhibition in ALL cells at ~0.8 µM[4]20- to 40-fold more selective for LMP7 over β5 and LMP2 in cell-free assays.[3]T cells, B cells, monocytes, PBMCs[3][5][6]Blocks production of IL-23, IFN-γ, and IL-2; impairs T-cell activation; reduces ERK phosphorylation.[3][5]
KZR-616 (Zetopipzomib) β5i (LMP7) and β1i (LMP2)Near complete inhibition of LMP7 and >50% inhibition of LMP2 at 250 and 500 nM in human PBMCs[7]Higher potency for LMP2 compared to ONX-0914.[8]Human PBMCs, naïve CD4+ T cells[7][8]Blocks production of >30 pro-inflammatory cytokines; inhibits T helper (Th) cell polarization and plasmablast formation.[7][8]

Signaling Pathways

The immunoproteasome, and specifically the β1i/LMP2 subunit, is integrated into key signaling networks within immune cells. Understanding these pathways is crucial for interpreting the effects of selective inhibitors.

Immunoproteasome_Signaling cluster_antigen Antigen Presentation cluster_nfkb NF-κB Signaling Antigen Cytosolic Proteins Ubiquitin Ubiquitination Antigen->Ubiquitin Proteasome Immunoproteasome (LMP2, MECL-1, LMP7) Ubiquitin->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP ER Endoplasmic Reticulum TAP->ER MHC_I MHC Class I ER->MHC_I Cell_Surface Cell Surface Presentation MHC_I->Cell_Surface T_Cell CD8+ T Cell Recognition Cell_Surface->T_Cell Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->NFkB_dimer inhibits Proteasome_NFkB Immunoproteasome IkB->Proteasome_NFkB degradation Nucleus_NFkB Nuclear Translocation NFkB_dimer->Nucleus_NFkB Gene_Transcription Gene Transcription (Cytokines, Chemokines) Nucleus_NFkB->Gene_Transcription UK101 This compound UK101->Proteasome inhibits LMP2 UK101->Proteasome_NFkB inhibits LMP2 ONX0914 ONX-0914 ONX0914->Proteasome inhibits LMP7/LMP2 ONX0914->Proteasome_NFkB inhibits LMP7/LMP2 KZR616 KZR-616 KZR616->Proteasome inhibits LMP7/LMP2 KZR616->Proteasome_NFkB inhibits LMP7/LMP2

Caption: Overview of Immunoproteasome-Regulated Signaling Pathways.

The immunoproteasome plays a critical role in both the adaptive and innate immune responses. A primary function is the generation of peptide antigens for presentation by MHC class I molecules, a process initiated by the ubiquitination and subsequent degradation of cytosolic proteins. The resulting peptides are transported into the endoplasmic reticulum, loaded onto MHC class I molecules, and presented on the cell surface for recognition by CD8+ T cells.

Furthermore, the immunoproteasome is a key regulator of the NF-κB signaling pathway. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and degradation by the immunoproteasome. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and chemokines. Inhibitors like this compound, ONX-0914, and KZR-616 can modulate these processes by targeting specific catalytic subunits of the immunoproteasome.

BCR_Signaling BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BLNK BLNK Syk->BLNK phosphorylates BTK BTK BLNK->BTK PLCy2 PLCγ2 BLNK->PLCy2 BTK->PLCy2 activates PIP2 PIP2 PLCy2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression LMP2_node LMP2 (Immunoproteasome) LMP2_node->BCR modulates signaling UK101 This compound UK101->LMP2_node

Caption: B Cell Receptor (BCR) Signaling and the Role of LMP2.

Upon antigen binding, the B cell receptor (BCR) initiates a signaling cascade that is crucial for B cell survival, proliferation, and differentiation. This process involves the activation of Src-family kinases like Lyn, which in turn phosphorylate and activate Syk. Syk then phosphorylates the adaptor protein BLNK, leading to the recruitment and activation of Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2). PLCγ2 hydrolyzes PIP2 into IP3 and DAG, triggering calcium release and activating PKC, respectively. These events culminate in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of genes essential for B cell responses. The immunoproteasome subunit LMP2 has been shown to modulate BCR signaling, and its inhibition by compounds like this compound can therefore impact B cell function.

Experimental Protocols

To rigorously assess the specificity of this compound and its alternatives in primary cells, a combination of established and specialized assays is required.

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement in Primary Human PBMCs

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.

CETSA_Workflow PBMC_Isolation Isolate PBMCs from whole blood Compound_Treatment Treat PBMCs with This compound or vehicle PBMC_Isolation->Compound_Treatment Heat_Shock Apply heat gradient (e.g., 40-65°C) Compound_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Western_Blot Analyze soluble LMP2 by Western Blot Supernatant_Collection->Western_Blot Data_Analysis Quantify band intensity and plot melting curve Western_Blot->Data_Analysis

Caption: CETSA Workflow for Primary PBMCs.

Protocol:

  • Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Compound Treatment: Resuspend PBMCs in RPMI-1640 media and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for LMP2. Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for LMP2 at each temperature. Plot the relative amount of soluble LMP2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Immunoproteasome Activity Assay in Primary Cell Lysates

This assay measures the catalytic activity of the immunoproteasome subunits using fluorogenic substrates.

Protocol:

  • Cell Lysate Preparation: Isolate primary immune cells (e.g., PBMCs, T cells, or B cells) and prepare cell lysates in a buffer that preserves proteasome activity (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM DTT).

  • Inhibitor Pre-incubation: Pre-incubate the cell lysates with a dilution series of this compound, ONX-0914, KZR-616, or a vehicle control for 30 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic substrate specific for the desired immunoproteasome subunit. For LMP2 (β1i), Ac-PAL-AMC can be used. For LMP7 (β5i), Ac-ANW-AMC is a suitable substrate.

  • Kinetic Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the reaction. Plot the percentage of inhibition as a function of the inhibitor concentration to determine the IC50 value. To assess specificity, compare the IC50 values obtained with substrates for different proteasome subunits (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of both constitutive and immunoproteasomes).

3. Proteome-wide Off-Target Profiling using CETSA coupled to Mass Spectrometry (MS)

For a comprehensive and unbiased assessment of specificity, proteome-wide CETSA can be employed. This powerful technique identifies all cellular proteins that exhibit a thermal shift upon compound treatment.

Proteome_CETSA_Workflow Cell_Culture Primary Cell Culture Treatment Compound Treatment (this compound or vehicle) Cell_Culture->Treatment Heating Heat Treatment Treatment->Heating Lysis Cell Lysis Heating->Lysis Fractionation Separate Soluble and Insoluble Fractions Lysis->Fractionation Digestion Protein Digestion (e.g., with Trypsin) Fractionation->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Identify and Quantify Thermal Shifts LC_MS->Data_Analysis

Caption: Proteome-wide CETSA Workflow.

This method follows a similar initial workflow to the standard CETSA protocol. However, after separating the soluble protein fraction, the proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) and analyzed by quantitative mass spectrometry. This allows for the simultaneous identification and quantification of thousands of proteins, revealing not only the intended target engagement but also any off-target interactions that lead to a change in protein thermal stability.

Conclusion

The evaluation of this compound's specificity in primary cells is a critical step in its development as a therapeutic agent. While existing data from cancer cell lines suggests a good degree of selectivity for its primary target, LMP2, comprehensive studies in primary immune cells are necessary to fully understand its biological effects and potential off-target liabilities.

Direct comparative studies of this compound with alternatives like ONX-0914 and KZR-616 in primary cells using a combination of target engagement assays (CETSA), enzymatic activity assays, and unbiased proteome-wide approaches will provide a clear picture of their relative specificity and potential for clinical translation. The experimental protocols outlined in this guide provide a framework for conducting such rigorous evaluations, which will be instrumental for researchers, scientists, and drug development professionals in advancing the field of immunoproteasome inhibition.

References

Safety Operating Guide

Navigating the Disposal of UK-101: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is a critical component of ensuring safety and environmental stewardship. While "UK-101" is not a universally recognized chemical identifier, it likely represents an internal designation for a substance within your laboratory. The following procedures provide a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, beginning with its proper identification and hazard classification.

Immediate Safety and Identification Protocol

Before proceeding with any disposal steps, the primary objective is to identify the chemical composition and associated hazards of this compound. Federal and state regulations in the UK strictly prohibit the transport, storage, or disposal of hazardous waste of unknown identity.[1]

Step 1: Internal Consultation and Documentation Review

  • Consult Laboratory Personnel: The first step is to consult with the Principal Investigator (PI), Lab Supervisor, and other researchers in your area.[2][3] Someone in your lab may be familiar with the substance and its properties.

  • Review Laboratory Notebooks and Inventory: Meticulously check lab notebooks, chemical inventories, and purchase records. The substance may be linked to a specific experiment or a commercial product with a different name. Proper labeling of all chemicals, including reaction mixtures, is crucial to prevent the generation of unknown waste.[2][4]

Step 2: Locate the Safety Data Sheet (SDS)

Every hazardous substance is legally required to have a corresponding Safety Data Sheet (SDS), which contains detailed information on its properties, hazards, and disposal recommendations.[5] If the original container for this compound has a manufacturer's label, use that information to obtain the SDS.

Step 3: Preliminary Hazard Characterization (If Identity Remains Unknown)

If the identity of this compound cannot be determined through documentation, you must treat it as an unknown and potentially hazardous substance. Contact your institution's Environmental Health and Safety (EHS) department for guidance. They may assist with or perform the following preliminary characterization:

  • Labeling: Immediately label the container with "Hazardous Waste" and "Pending Analysis".[1]

  • Physical State: Note whether the substance is a solid, liquid, or gas.

  • pH Test: Simple tests, such as checking the pH for corrosivity, can provide initial clues.[2]

  • Hazard Classification: The goal is to classify the unknown substance based on the primary hazardous characteristics:

    • Ignitability: The ability to easily catch fire.[6][7]

    • Corrosivity: The ability to damage materials or tissue through chemical reaction, typically associated with strong acids or bases.[6][7]

    • Reactivity: The tendency to be unstable and potentially explode or release toxic gases when exposed to heat, water, or other substances.[6][7]

    • Toxicity: The potential to cause harm if inhaled, ingested, or absorbed.[6][7]

Quantitative Data for Disposal Assessment

Once the SDS for this compound (or its equivalent) is located, extract the following key quantitative data to inform the disposal plan. This information is essential for your EHS department or a licensed waste carrier to manage the waste stream appropriately.

Data PointDescriptionRelevance to Disposal
pH A measure of the acidity or alkalinity of an aqueous solution.Determines if the waste is corrosive. Corrosive wastes (typically pH ≤ 2 or ≥ 12.5) require specific handling.[7]
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in the air.Indicates if the waste is an ignitable hazardous waste.[6]
LD50 (Lethal Dose, 50%) The dose of a substance that is lethal to 50% of a test population.Helps to classify the acute toxicity of the substance.
LC50 (Lethal Concentration, 50%) The concentration of a chemical in the air that kills 50% of the test animals in a given time.Important for assessing the inhalation toxicity of vapors or gases.
Boiling Point The temperature at which a liquid turns into a vapor.Relevant for understanding the volatility and potential for inhalation exposure.
Solubility in Water The ability of the substance to dissolve in water.Affects how the substance might move in the environment and whether it can be disposed of in aqueous solutions.

Standard Disposal Protocol for this compound

The following is a generalized protocol for the disposal of a hazardous chemical like this compound. This procedure must be adapted to the specific hazards identified in the SDS and must be performed in accordance with your institution's policies and UK regulations, including the Environmental Protection Act and Hazardous Waste Regulations.[8][9]

Methodology:

  • Personal Protective Equipment (PPE): Before handling this compound waste, don appropriate PPE as specified in the SDS. This typically includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Never mix incompatible waste streams.[10] For example, acids should be kept separate from bases, and oxidizing agents should be segregated from organic materials.

    • Keep chlorinated and non-chlorinated solvent waste in separate, clearly labeled containers.[11]

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, screw-top lid.[10] The container must be in good condition, with no leaks or rust.

    • Attach a completed hazardous waste tag to the container. The label must include the full chemical name(s) of the contents (no formulas or abbreviations), the approximate percentages of each component, and the specific hazard(s) (e.g., flammable, corrosive, toxic).[10]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within your laboratory.

    • Keep the container closed at all times, except when adding waste.[10]

    • Use secondary containment (such as a larger, chemically resistant tub) to prevent spills from spreading.[12]

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed waste management contractor to schedule a pickup for the hazardous waste.[9][13]

    • Provide them with all necessary documentation, including a copy of the SDS if available, and the completed hazardous waste tag.

  • Record Keeping:

    • Retain copies of all waste transfer notes and other disposal documentation for at least three years, as required by UK regulations.[14] This demonstrates your compliance with the legal Duty of Care for waste management.[14]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of a laboratory chemical such as this compound.

cluster_identification Phase 1: Identification cluster_characterization Phase 2: Hazard Characterization cluster_disposal Phase 3: Disposal Protocol start Chemical 'this compound' identified for disposal consult_pi Consult PI/Lab Staff & Review Records start->consult_pi sds_found Is the SDS or official chemical name found? consult_pi->sds_found treat_unknown Treat as Unknown Chemical sds_found->treat_unknown No follow_sds Follow SDS Section 13 for Disposal Information sds_found->follow_sds Yes contact_ehs Contact EHS for Analysis treat_unknown->contact_ehs characterize Characterize Hazards (pH, Flammability, etc.) contact_ehs->characterize segregate Segregate Waste characterize->segregate follow_sds->segregate containerize Use Correct, Labeled Container segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Arrange EHS/Contractor Pickup store->pickup

Caption: Decision workflow for identifying and disposing of a laboratory chemical.

cluster_waste_generation Waste Generation cluster_handling Safe Handling & Storage cluster_disposal_pathway Disposal Pathway uk101 This compound Waste segregation Segregation (e.g., Solvents, Acids, Bases) uk101->segregation container Proper Container & Labeling segregation->container storage Secure Storage (Secondary Containment) container->storage ehs EHS / Licensed Carrier Pickup storage->ehs documentation Complete Waste Transfer Note ehs->documentation final_disposal Final Compliant Disposal documentation->final_disposal

Caption: Procedural flow from waste generation to final disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.